molecular formula C7H15NO B101566 1-Methylazepan-4-ol CAS No. 19065-49-7

1-Methylazepan-4-ol

Cat. No.: B101566
CAS No.: 19065-49-7
M. Wt: 129.2 g/mol
InChI Key: GLXOHWLGZMRLRM-UHFFFAOYSA-N
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Description

1-Methylazepan-4-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOHWLGZMRLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450335
Record name 1-methylazepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19065-49-7
Record name 1-methylazepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylazepan-4-ol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylazepan-4-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of extensive experimental data for this compound, this document also includes relevant data for its common precursor, 1-Methylazepan-4-one hydrochloride, to provide a broader context for researchers. A detailed experimental protocol for the synthesis of this compound from its ketone analog is also presented.

Chemical Structure and Identifiers

This compound is a saturated seven-membered heterocyclic amine containing a hydroxyl group at the 4-position.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 19065-49-7[1]
Molecular Formula C₇H₁₅NO[1]
SMILES CN1CCCC(O)CC1
InChI InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3[1]

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely reported. The following table summarizes the available computed data from reputable chemical databases. For comparative purposes, a table with experimental data for the precursor, 1-Methylazepan-4-one hydrochloride, is also provided.

Table 2: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 129.20 g/mol PubChem[1]
Monoisotopic Mass 129.115364102 DaPubChem[1]
Topological Polar Surface Area 23.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Table 3: Physical and Chemical Properties of 1-Methylazepan-4-one Hydrochloride

PropertyValueSource
Molecular Weight 163.65 g/mol ChemScene[2]
Molecular Formula C₇H₁₄ClNOCymitQuimica[3]
Appearance SolidCymitQuimica[3]
Purity ≥95%ChemScene[2]
Storage Temperature Room temperature or 2-8°C under inert atmosphereChemScene, Sigma-Aldrich[2][4]

Synthesis of this compound

A common and practical method for the synthesis of this compound is the reduction of its corresponding ketone, 1-Methylazepan-4-one. This can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.

G start 1-Methylazepan-4-one (or its hydrochloride salt) reagents Dissolve in a suitable solvent (e.g., Methanol, Ethanol) start->reagents reduction Add reducing agent (e.g., Sodium Borohydride) in portions reagents->reduction reaction Stir at controlled temperature (e.g., 0°C to room temperature) reduction->reaction quench Quench the reaction (e.g., with water or dilute acid) reaction->quench extraction Extract with an organic solvent (e.g., Dichloromethane, Ethyl acetate) quench->extraction drying Dry the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) extraction->drying purification Purify by distillation or column chromatography drying->purification product This compound purification->product

Figure 2: General experimental workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 1-Methylazepan-4-one Hydrochloride

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

  • 1-Methylazepan-4-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one hydrochloride in methanol. The concentration can be adjusted based on the scale of the reaction. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (typically 1.5 to 2 equivalents) to the stirred solution in small portions, maintaining the temperature at or below 10°C. The addition is exothermic and may cause bubbling.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with fresh dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the N-methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a series of multiplets for the methylene protons of the azepane ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbon, the carbon attached to the hydroxyl group, and the different methylene carbons in the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration should be observable in the 1000-1260 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (129.20). Common fragmentation patterns may include the loss of a water molecule or cleavage of the azepane ring.

Biological Activity and Applications

While 1-Methylazepan-4-one hydrochloride has been investigated as a PIM kinase inhibitor and for its potential in addiction treatment, specific biological activities for this compound are not well-documented in publicly available literature.[5] As a functionalized azepane, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, making it a useful intermediate in drug discovery and development.

Safety Information

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For its precursor, 1-Methylazepan-4-one hydrochloride, hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Similar precautions should be considered for this compound.

This guide summarizes the currently available technical information for this compound. Researchers are encouraged to perform their own analytical characterization and safety assessments before use.

References

In-Depth Technical Guide: 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Methylazepan-4-ol, including its structure, IUPAC nomenclature, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering a consolidated source of technical information.

Chemical Structure and Nomenclature

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 4.

IUPAC Name: this compound[1]

The structure of this compound is represented by the following chemical formula and SMILES notation:

  • Chemical Formula: C₇H₁₅NO[1]

  • SMILES: CN1CCCC(CC1)O[1]

The relationship between the IUPAC name and the chemical structure is detailed in the diagram below.

Caption: Logical relationship between the chemical structure and IUPAC name of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 129.20 g/mol PubChem[1]
Molecular Formula C₇H₁₅NOPubChem[1]
XLogP3-AA 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 129.115364102 g/mol PubChem[1]
Monoisotopic Mass 129.115364102 g/mol PubChem[1]
Topological Polar Surface Area 23.5 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Formal Charge 0PubChem[1]
Complexity 85.8PubChem[1]

Experimental Protocols

Synthesis of this compound via Reduction of 1-Methylazepan-4-one

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-methylazepan-4-one. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[2][3]

Reaction Scheme:

General Experimental Protocol:

  • Materials:

    • 1-methylazepan-4-one

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol (solvent)

    • Deionized water

    • Hydrochloric acid (for workup)

    • Ethyl acetate or other suitable organic solvent for extraction

    • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Procedure:

    • Dissolve 1-methylazepan-4-one in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride to the stirred solution in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid.

    • Adjust the pH of the solution as needed and extract the product into an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation or column chromatography.

Workflow Diagram:

synthesis_workflow start Start dissolve Dissolve 1-methylazepan-4-one in alcohol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 stir Stir at room temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with water/acid monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure, the expected spectral characteristics can be predicted.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl group, the methine proton at the carbon bearing the hydroxyl group, and the methylene protons of the azepane ring. The chemical shifts would be influenced by the neighboring nitrogen and oxygen atoms.

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display distinct signals for the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range typical for alcohols (approximately 60-80 ppm), while the carbons adjacent to the nitrogen would be shifted downfield. The methyl carbon would appear at a higher field.

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. A C-N stretching absorption is expected in the fingerprint region.

Applications in Research and Development

This compound and its derivatives are of interest in medicinal chemistry and drug discovery. The azepane scaffold is a common motif in various biologically active compounds. This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety Information

For further information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylazepan-4-ol, a valuable intermediate in pharmaceutical research and development. This document details the synthetic pathway from commercially available starting materials to the final product, including a detailed experimental protocol for the synthesis of its precursor, 1-methylazepan-4-one hydrochloride. Furthermore, it outlines the characterization of this compound using various analytical techniques.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₁₅NO. A summary of its key physicochemical properties is presented in Table 1.[1]

PropertyValueSource
Molecular FormulaC₇H₁₅NOPubChem[1]
Molecular Weight129.20 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number19065-49-7PubChem[1]
Monoisotopic Mass129.115364102 DaPubChem[1]
Topological Polar Surface Area23.5 ŲPubChem[1]
XLogP3-AA0.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methylazepan-4-one, which is then reduced to the desired alcohol in the second step.

Step 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

A common route for the synthesis of 1-methylazepan-4-one hydrochloride involves a ring expansion of 1-methyl-4-(nitromethyl)piperidin-4-ol, which is prepared from 1-methylpiperidin-4-one.

Synthesis_Step1 start 1-Methylpiperidin-4-one intermediate1 1-Methyl-4-(nitromethyl)piperidin-4-ol start->intermediate1 Nitromethane, KOH, Ethanol intermediate2 4-(Aminomethyl)-1-methylpiperidin-4-ol intermediate1->intermediate2 Reduction (e.g., H2/Raney Ni) product 1-Methylazepan-4-one Hydrochloride intermediate2->product NaNO2, Acetic Acid, then HCl

Synthesis of 1-Methylazepan-4-one Hydrochloride

Experimental Protocol: Synthesis of 1-Methylazepan-4-one Hydrochloride

The following protocol is based on a patented synthesis method.

Part A: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol

  • To a solution of 1-methylpiperidin-4-one in ethanol, add nitromethane and a solution of potassium hydroxide in ethanol.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).

  • Filter the resulting solid and wash with a suitable solvent such as methyl tert-butyl ether (MTBE) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Part B: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

  • The nitro compound from Part A is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel.

Part C: Synthesis of 1-Methylazepan-4-one Hydrochloride

  • Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool the solution to 0°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0°C.

  • Stir the reaction overnight.

  • After the reaction is complete, add dichloromethane (DCM) and adjust the pH to 7-8 with sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, concentrate, and dissolve the resulting oil in isopropanol.

  • Adjust the pH to <6 with a solution of hydrogen chloride in isopropanol to induce crystallization.

  • Collect the solid product, dry under reduced pressure, to obtain 1-methylazepan-4-one hydrochloride.

Step 2: Reduction of 1-Methylazepan-4-one to this compound

The ketone functional group of 1-methylazepan-4-one is reduced to a secondary alcohol to yield the final product, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Synthesis_Step2 start 1-Methylazepan-4-one product This compound start->product Sodium Borohydride (NaBH4), Methanol

Reduction to this compound

Experimental Protocol: Reduction of 1-Methylazepan-4-one to this compound (General Procedure)

Disclaimer: A detailed experimental protocol for this specific transformation was not found in the searched literature. The following is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride and should be adapted and optimized for this specific substrate.

  • Dissolve 1-methylazepan-4-one hydrochloride in a suitable solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C. The molar ratio of NaBH₄ to the ketone should be optimized, but a slight excess of NaBH₄ is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C to decompose the excess NaBH₄ and any borate esters.

  • Adjust the pH of the solution to be basic (pH > 10) using an aqueous solution of sodium hydroxide to ensure the product is in its free base form.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a variety of spectroscopic techniques.

Disclaimer: Specific, experimentally obtained spectral data for this compound were not available in the searched literature. The following tables provide expected or typical values for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6-3.8m1HCH-OH
~2.5-2.8m4HCH₂-N-CH₂
~2.3s3HN-CH₃
~1.5-2.0m6HRing CH₂
~1.5br s1HOH

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in different chemical environments.

Chemical Shift (δ) ppmAssignment
~70C-OH
~58CH₂-N
~46N-CH₃
~35Ring CH₂
~28Ring CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2950-2850StrongC-H stretch (aliphatic)
1470-1440MediumC-H bend (CH₂)
1100-1000StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zInterpretation
129[M]⁺ (Molecular ion)
112[M-OH]⁺
98[M-CH₂OH]⁺
58[CH₂=N(CH₃)CH₂]⁺

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis_precursor Synthesis of 1-Methylazepan-4-one HCl reduction Reduction to This compound synthesis_precursor->reduction purification Purification reduction->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms product This compound nmr->product ftir->product ms->product

General Experimental Workflow

This comprehensive guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided general protocols to suit their specific laboratory conditions and scale.

References

Spectroscopic Profile of 1-Methylazepan-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-Methylazepan-4-ol (CAS No: 19065-49-7, Molecular Formula: C₇H₁₅NO). Due to the limited availability of experimental spectroscopic data in publicly accessible databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization of this molecule. The guide includes structured data tables, detailed general experimental protocols for acquiring such spectra, and a workflow diagram for spectroscopic analysis, designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a saturated heterocyclic compound containing a seven-membered azepane ring, a methyl group on the nitrogen atom, and a hydroxyl group at the 4-position. Its structure suggests its potential as a scaffold or intermediate in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. This guide aims to fill the gap in available experimental data by providing a comprehensive set of predicted spectroscopic data and standardized methodologies for its empirical verification.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65m1HH-4
~2.80 - 2.95m2HH-2 (axial), H-7 (axial)
~2.55 - 2.70m2HH-2 (equatorial), H-7 (equatorial)
~2.35s3HN-CH₃
~1.80 - 1.95m2HH-3 (axial), H-5 (axial)
~1.60 - 1.75m2HH-3 (equatorial), H-5 (equatorial)
~1.45 - 1.60m2HH-6
Variablebr s1HOH

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The azepane ring protons are expected to show complex splitting patterns due to conformational flexibility and spin-spin coupling.

The predicted ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~70.5CHC-4
~58.0CH₂C-2, C-7
~46.0CH₃N-CH₃
~35.5CH₂C-3, C-5
~28.0CH₂C-6
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~2920StrongC-H stretch (aliphatic)
~2850StrongC-H stretch (aliphatic)
~2790MediumC-H stretch (N-CH₃)
~1460MediumC-H bend (CH₂)
~1080StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
12940[M]⁺ (Molecular Ion)
11210[M - OH]⁺
98100[M - CH₂OH]⁺
8460[M - C₂H₅O]⁺
7030[C₄H₈N]⁺
5880[C₃H₈N]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Coupling, Functional Groups, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for its identification and characterization in the absence of readily available experimental data. The outlined experimental protocols offer standardized procedures for obtaining empirical data, and the workflow diagram provides a logical framework for the overall process of structural elucidation. It is anticipated that this guide will support the research and development efforts of scientists working with this and related molecular scaffolds.

Unveiling the Anticholinergic Potential of 1-Methylazepan-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-Methylazepan-4-ol represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potent anticholinergic activity. These molecules act as antagonists at muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the functions of the parasympathetic nervous system. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their structure-activity relationships (SAR) as muscarinic receptor antagonists. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the cholinergic system.

Core Biological Activity: Muscarinic Receptor Antagonism

The primary pharmacological action of this compound derivatives, particularly the ester analogs, is the competitive blockade of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. The antagonistic activity of these derivatives at mAChRs can lead to a variety of physiological effects, including relaxation of smooth muscle, reduction of glandular secretions, and effects on the central nervous system.

Structure-Activity Relationship (SAR) Insights

Systematic studies on analogs, such as tropinyl and piperidinyl esters, have provided valuable insights into the structural requirements for potent antimuscarinic activity, which can be extrapolated to the this compound scaffold. Key determinants of activity include the nature of the ester side chain. For instance, esters derived from bulky, lipophilic acids like diphenylacetic acid tend to exhibit high affinity for muscarinic receptors.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound derivatives is typically quantified through in vitro assays that measure their ability to inhibit the binding of a radiolabeled ligand to muscarinic receptors or to antagonize the functional response to a muscarinic agonist. While specific data for a comprehensive series of this compound derivatives is not extensively available in publicly accessible literature, the following table summarizes representative data for analogous muscarinic antagonists, providing a comparative context for their potential potency.

Compound ClassReceptor SubtypeAssay TypePotency (IC50/Ki/pA2)Reference
Piperidinyl EstersM1Radioligand Binding27.3 nM (IC50)[1]
Piperidinyl EstersM2Radioligand Binding>100-fold selectivity vs M1[1]
Piperidinyl EstersM3Radioligand Binding48-fold selectivity vs M1[1]
Piperidinyl EstersM4Radioligand Binding74-fold selectivity vs M1[1]
Piperidinyl EstersM5Radioligand Binding19-fold selectivity vs M1[1]
Tropinyl/Piperidinyl EstersM2/M3Functional Assay (Aorta)pKEC50 in the range of 8-9[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of muscarinic receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor subtype.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound in displacing a specific radioligand from a muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hm1, hm2, hm3, hm4, or hm5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Functional Assay (Phosphatidylinositol Hydrolysis)

This assay measures the ability of a compound to antagonize the agonist-induced functional response of M1 or M3 receptors, which couple to the Gq signaling pathway.

Objective: To determine the potency of a test compound in inhibiting carbachol-stimulated phosphatidylinositol (PI) hydrolysis.

Materials:

  • Cells expressing M1 or M3 muscarinic receptors.

  • [³H]-myo-inositol.

  • Agonist (e.g., carbachol).

  • Test compounds.

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Procedure:

  • Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubate the cells with the test compound or vehicle for a specified time.

  • Add LiCl solution to inhibit inositol monophosphatase.

  • Stimulate the cells with a submaximal concentration of carbachol in the presence of the test compound.

  • Terminate the reaction by adding a solution like ice-cold perchloric acid.

  • Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

  • Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Determine the concentration-response curve for the antagonist and calculate its pA2 value or IC50.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general mechanism of action for a this compound derivative acting as a muscarinic antagonist.

Muscarinic_Antagonism cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling mAChR Muscarinic Receptor (M1-M5) G_Protein G-protein (Gq or Gi/o) mAChR->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Antagonist This compound Derivative Antagonist->mAChR Binds & Blocks Antagonist_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Primary_Screen Primary Screen: Radioligand Binding Assay (e.g., M1-M5 subtypes) Synthesis->Primary_Screen Secondary_Screen Secondary Screen: Functional Assays (e.g., PI Hydrolysis) Primary_Screen->Secondary_Screen Active Compounds Data_Analysis IC50 / Ki / pA2 Determination Secondary_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt SAR Insights Lead_Opt->Synthesis Iterative Design

References

An In-Depth Technical Guide to 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methylazepan-4-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and relevant experimental context, with a focus on its synthesis and the biological activities of its closely related precursor.

Core Chemical Identifiers

This compound is a saturated azepane derivative characterized by a methyl group at the nitrogen atom and a hydroxyl group at the 4-position of the seven-membered ring.

  • InChIKey: GLXOHWLGZMRLRM-UHFFFAOYSA-N

  • SMILES: CN1CCCC(CC1)O

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound, primarily based on computed properties available in public databases.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem
Monoisotopic Mass 129.115364102 DaPubChem
Topological Polar Surface Area 23.5 ŲPubChem
XLogP3-AA (Predicted) 0.5PubChem

Synthesis and Methodologies

Direct experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature. However, it is readily accessible through the chemical reduction of its corresponding ketone, 1-methylazepan-4-one. The synthesis of this precursor is well-documented, particularly in the context of its use as an intermediate in the production of the antihistamine Azelastine.

Experimental Protocol: Synthesis of 1-Methylazepan-4-one Hydrochloride

The synthesis of 1-methylazepan-4-one hydrochloride often starts from 1-methylpiperidin-4-one. A documented pathway involves a ring expansion reaction. One of the well-documented synthetic routes involves a three-step sequence starting with an alkaline condensation of 1-methylpiperidin-4-one with nitromethane. This is followed by further chemical transformations to yield the azepanone ring structure.

A general representation of the synthetic pathway is as follows:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_target Target Compound 1_methylpiperidin_4_one 1-Methylpiperidin-4-one 1_methylazepan_4_one 1-Methylazepan-4-one 1_methylpiperidin_4_one->1_methylazepan_4_one Ring Expansion (e.g., via Beckmann rearrangement or Nitromethane Condensation Route) 1_methylazepan_4_ol This compound 1_methylazepan_4_one->1_methylazepan_4_ol Reduction (e.g., NaBH4, LiAlH4)

Caption: Synthetic relationship of this compound.

Experimental Protocol: Reduction to this compound

Materials:

  • 1-methylazepan-4-one hydrochloride

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or THF for LiAlH₄)

  • Aqueous acid (e.g., dilute HCl) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • The starting material, 1-methylazepan-4-one, is dissolved in an appropriate anhydrous solvent and cooled in an ice bath.

  • A reducing agent, such as sodium borohydride, is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the completion of the reaction.

  • The reaction is quenched by the slow addition of water or a dilute acid.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved through techniques such as column chromatography or distillation.

Biological Activity and Potential Applications

There is limited direct information on the biological activity of this compound. However, its precursor, 1-methylazepan-4-one hydrochloride , has been investigated for its potential therapeutic applications.

  • PIM Kinase Inhibition: 1-Methylazepan-4-one hydrochloride, also known as CX-6258, has been studied as a potential inhibitor of Pim kinases. These enzymes are involved in cell proliferation and survival, making them a target in cancer therapy.

  • Modulation of Opioid Intake: Research has indicated that 1-methylazepan-4-one hydrochloride may influence behaviors related to opioid intake. Specifically, it has been shown to reduce fentanyl self-administration in animal models, suggesting potential utility in the research and development of treatments for addiction.

Given that this compound is a direct derivative of 1-methylazepan-4-one, it may serve as a valuable compound for further investigation into these or other biological activities. The structural change from a ketone to a hydroxyl group can significantly impact a molecule's binding properties and pharmacological effects.

Logical Workflow for Potential Drug Discovery

The progression from a synthetic precursor to a potential drug candidate can be visualized as a logical workflow. The study of 1-methylazepan-4-one and the subsequent synthesis of this compound for further biological screening is a classic example of this process in medicinal chemistry.

Drug_Discovery_Workflow Precursor 1-Methylazepan-4-one (Known Biological Activity) Synthesis Chemical Reduction Precursor->Synthesis Target This compound Synthesis->Target Screening Biological Screening (e.g., in vitro assays, in vivo models) Target->Screening Development Lead Optimization and Further Development Screening->Development

Caption: A logical workflow for drug discovery.

This guide provides a foundational understanding of this compound for scientific and research purposes. The limited availability of in-depth experimental data for this specific compound highlights an opportunity for further research to explore its chemical and biological properties.

CAS number and molecular formula of 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylazepan-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this compound, this document also includes relevant information on its synthetic precursor, 1-Methylazepan-4-one, and discusses the general significance of the azepane scaffold in bioactive molecules.

Core Compound Identification

The fundamental properties of this compound are summarized below.

IdentifierValueSource
CAS Number 19065-49-7PubChem[1]
Molecular Formula C₇H₁₅NOPubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
SMILES CN1CCCC(CC1)OPubChem[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, a standard and logical synthetic route involves the reduction of its corresponding ketone, 1-Methylazepan-4-one.

Proposed Synthesis: Reduction of 1-Methylazepan-4-one

The conversion of 1-Methylazepan-4-one to this compound can be readily achieved through standard ketone reduction methodologies. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[2][3][4]

Reaction Scheme:

G Ketone 1-Methylazepan-4-one Alcohol This compound Ketone->Alcohol Reduction Reagent NaBH₄ Methanol/Ethanol

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Based on analogous reductions):

  • Dissolution: Dissolve 1-Methylazepan-4-one hydrochloride (the commercially available precursor) in a suitable solvent, such as methanol or ethanol.[3] The hydrochloride salt may first be neutralized with a mild base to liberate the free amine.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction progress by a suitable method, such as thin-layer chromatography (TLC).[2][3]

  • Quenching: Once the reaction is complete, cautiously add a quenching agent like water or a dilute acid (e.g., ammonium chloride solution) to decompose any excess sodium borohydride.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by techniques such as column chromatography or distillation to yield pure this compound.

Biological and Pharmacological Context

While specific biological activity and signaling pathway data for this compound are not available in the reviewed literature, the azepane scaffold is a recognized pharmacophore present in numerous bioactive molecules and approved drugs.

The Azepane Scaffold in Drug Discovery

The seven-membered azepane ring offers a flexible, three-dimensional structure that can be advantageous for binding to biological targets. This structural motif is found in compounds with a wide range of pharmacological activities.

For instance, the precursor, 1-Methylazepan-4-one, has been investigated for its potential role as a Pim kinase inhibitor, which is relevant in cancer therapy.[5] It has also been studied for its influence on opioid intake, suggesting potential applications in addiction research.[5]

Logical Relationship of Azepane Derivatives in Research:

G Azepane Azepane Scaffold Ketone 1-Methylazepan-4-one Azepane->Ketone is a Alcohol This compound Ketone->Alcohol can be reduced to Bioactive Bioactive Molecules (e.g., Pim Kinase Inhibitors) Ketone->Bioactive is a precursor for Research Drug Discovery & Addiction Research Bioactive->Research are studied in

Caption: Relationship of this compound to its precursor and broader research applications.

Data Summary

Due to the absence of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided at this time. Research and development professionals are encouraged to perform their own experimental evaluations to determine the physicochemical and biological properties of this compound.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically relevant azepane scaffold. While direct biological data is scarce, its structural relationship to bioactive ketones and the known importance of the azepane ring in medicinal chemistry suggest that it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological activities and potential signaling pathways associated with this compound.

References

Pharmacological Profile of 1-Methylazepan-4-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 1-methylazepan-4-ol and its derivatives. Based on the structure-activity relationships (SAR) of analogous N-substituted azepane and piperidine compounds, this document explores the potential interactions of these molecules with key central nervous system (CNS) targets, particularly muscarinic and opioid receptors. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related chemical series to project a likely pharmacological framework. Detailed experimental protocols for in vitro receptor binding assays and in vivo analgesia models are provided to facilitate further investigation into this chemical scaffold. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The this compound core, featuring a tertiary amine and a hydroxyl group, presents a versatile platform for chemical modification and exploration of diverse pharmacological activities. The nitrogen atom can engage in ionic interactions with receptor active sites, while the hydroxyl group offers a handle for esterification, enabling the modulation of physicochemical properties such as lipophilicity and membrane permeability. This can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Based on the pharmacology of structurally related N-methylated cyclic amines, derivatives of this compound are hypothesized to interact with muscarinic acetylcholine receptors (mAChRs) and opioid receptors. Both receptor families are critical targets for a wide range of therapeutic agents, including those for pain management, neurodegenerative diseases, and psychiatric disorders. This guide will explore the potential for this compound derivatives to act as modulators of these systems.

Predicted Pharmacological Profile

Due to the limited direct experimental data for this compound, the following pharmacological profile is predicted based on the known activities of structurally similar compounds.

Muscarinic Receptor Activity

N-substituted azepane and piperidine derivatives are known to interact with muscarinic receptors. Esterification of the hydroxyl group in this compound with various carboxylic acids could yield compounds with affinity for mAChR subtypes. The nature of the ester substituent would likely play a crucial role in determining both potency and subtype selectivity.

Opioid Receptor Activity

The N-methylazepane core is also found in molecules with affinity for opioid receptors. It is plausible that derivatives of this compound, particularly with appropriate ester or other lipophilic groups at the 4-position, could exhibit binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. Such compounds may possess analgesic properties.

Data Presentation: A Hypothetical Profile

The following tables present a hypothetical pharmacological profile for a series of 1-methylazepan-4-yl esters. This data is for illustrative purposes to demonstrate the expected format and is based on trends observed in related chemical series. Note: This data is not experimental and should be treated as a predictive model.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM) of 1-Methylazepan-4-yl Esters

CompoundR GroupM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
1a -H (this compound)>10,000>10,000>10,000>10,000>10,000
1b -C(O)CH₃ (Acetate)850120095011001000
1c -C(O)Ph (Benzoate)120350150280180
1d -C(O)CH₂Ph (Phenylacetate)85250110200130

Table 2: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) of 1-Methylazepan-4-yl Esters

CompoundR Groupµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)
1a -H (this compound)>10,000>10,000>10,000
1b -C(O)CH₃ (Acetate)250045003800
1c -C(O)Ph (Benzoate)450980750
1d -C(O)CH₂Ph (Phenylacetate)280650520

Table 3: Hypothetical In Vivo Analgesic Activity (Hot Plate Test) of 1-Methylazepan-4-yl Esters

CompoundDose (mg/kg, i.p.)Latency (s) at 30 min
Vehicle-12.5 ± 1.8
Morphine1028.9 ± 3.2
1c 2018.2 ± 2.5
1d 2022.7 ± 2.9

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound derivatives.

In Vitro Muscarinic Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for human muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

    • Non-specific binding control: Atropine (1 µM).

    • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or atropine for non-specific binding), 50 µL of [³H]-NMS solution (final concentration ~0.5 nM), and 100 µL of cell membrane suspension (20-40 µg protein).

    • Incubate the plates at room temperature for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test for Analgesia
  • Objective: To assess the central analgesic activity of test compounds in mice.

  • Materials:

    • Male ICR mice (20-25 g).

    • Hot plate apparatus maintained at 55 ± 0.5 °C.

    • Plexiglas cylinder to confine the mouse on the hot plate.

    • Test compounds dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

    • Positive control: Morphine sulfate.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

    • Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time of 30-60 seconds is used to prevent tissue damage.

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis:

    • The analgesic effect is expressed as the increase in latency time compared to the baseline.

    • Data are typically presented as mean ± SEM.

    • Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors, as well as the Gi/o-coupled pathway for opioid receptors.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist mAChR (M1, M3, M5) mAChR (M1, M3, M5) Agonist->mAChR (M1, M3, M5) Gq/11 Gq/11 mAChR (M1, M3, M5)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ release Ca2+ release IP3->Ca2+ release Induces Cellular Response Cellular Response PKC->Cellular Response Ca2+ release->Cellular Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist Receptor (M2, M4, Opioid) Receptor (M2, M4, Opioid) Agonist->Receptor (M2, M4, Opioid) Gi/o Gi/o Receptor (M2, M4, Opioid)->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

Caption: Gi/o-coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the pharmacological characterization of novel compounds.

experimental_workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Receptor Binding Assays Receptor Binding Assays In Vitro Screening->Receptor Binding Assays Functional Assays Functional Assays In Vitro Screening->Functional Assays Lead Identification Lead Identification Receptor Binding Assays->Lead Identification Functional Assays->Lead Identification In Vivo Testing In Vivo Testing Lead Identification->In Vivo Testing Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Testing->Pharmacokinetic Studies Efficacy Models Efficacy Models In Vivo Testing->Efficacy Models Preclinical Development Preclinical Development Pharmacokinetic Studies->Preclinical Development Efficacy Models->Preclinical Development

Caption: General workflow for drug discovery and development.

Conclusion

While direct pharmacological data for this compound remains to be published, analysis of structurally related compounds strongly suggests a potential for its derivatives to interact with muscarinic and opioid receptors. The esterification of the 4-hydroxyl group is a promising strategy for generating a library of compounds with diverse physicochemical properties and potentially selective pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such compounds. Further investigation into this chemical scaffold is warranted to elucidate its therapeutic potential.

Literature review of 1-Methylazepan-4-ol research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylazepan-4-ol

This technical guide provides a comprehensive review of the available scientific literature on this compound (CAS 19065-49-7), a heterocyclic compound of interest in chemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and known biological context.

Physicochemical Properties

This compound is a seven-membered heterocyclic alcohol. Its properties, along with those of its common precursor 1-Methylazepan-4-one hydrochloride, are summarized below. Data is compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

PropertyThis compound1-Methylazepan-4-one hydrochloride
CAS Number 19065-49-7[1]19869-42-2[5]
Molecular Formula C₇H₁₅NO[1][4]C₇H₁₄ClNO[5][6]
Molecular Weight 129.20 g/mol [1][4]163.65 g/mol [6]
IUPAC Name This compound1-methylazepan-4-one;hydrochloride[5]
Physical Form LiquidColorless to light yellow solid[7]
Purity (Typical) 95-97%[1][2][3]≥95%[6]
SMILES CN1CCCC(CC1)O[1]CN1CCCC(=O)CC1.Cl[7]
InChI Key GLXOHWLGZMRLRM-UHFFFAOYSA-NBHSJZGRGJYULPA-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 23.47 Ų[1]20.3 Ų[5]
Storage Temperature Room TemperatureRoom Temperature or 2-8°C[7]

Synthesis Methodologies

The primary route to this compound involves the chemical reduction of its corresponding ketone, 1-Methylazepan-4-one. The synthesis of this ketone precursor is well-documented and typically follows one of two major pathways.

Synthesis of Precursor: 1-Methylazepan-4-one Hydrochloride

Two notable methods for synthesizing the key intermediate, 1-Methylazepan-4-one (or its hydrochloride salt), are the ring expansion of a piperidine derivative and the intramolecular Dieckmann condensation.

This synthetic strategy expands the six-membered piperidine ring into the seven-membered azepane system. The process involves a Henry reaction, followed by nitro group reduction and subsequent ring expansion.[8]

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ring Expansion & Salt Formation A 1-Methylpiperidine-4-ketone C 1-Methyl-4-(nitromethyl)piperidin-4-ol A->C Base (e.g., KOH) Ethanol B Nitromethane B->C C_ref 1-Methyl-4-(nitromethyl)piperidin-4-ol D 4-(Aminomethyl)-1-methylpiperidin-4-ol D_ref 4-(Aminomethyl)-1-methylpiperidin-4-ol C_ref->D Catalytic Hydrogenation (e.g., Raney Nickel) E 1-Methylazepan-4-one Hydrochloride D_ref->E 1. Sodium Nitrite, Acetic Acid 2. HCl

Caption: Workflow for Ring Expansion Synthesis of 1-Methylazepan-4-one HCl.

Experimental Protocol (Based on Patent CN112920120B): [8]

  • Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol: 1-methylpiperidine-4-ketone is reacted with nitromethane in the presence of a base like potassium hydroxide in ethanol. The mixture is stirred at room temperature for approximately 48 hours. The resulting solid is filtered and washed to yield the product with a reported yield of 80.4%.[8]

  • Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol: The nitroalkanol intermediate is reduced via catalytic hydrogenation. Raney nickel is used as the catalyst in a methanol solvent under a hydrogen atmosphere. The reaction proceeds for about 24 hours, and after catalyst filtration, the product is obtained with a reported yield of 74%.[8]

  • Preparation of 1-Methylazepan-4-one Hydrochloride: The amino alcohol is dissolved in glacial acetic acid and cooled to 0°C. A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight. The pH is adjusted to 7-8, and the product is extracted with DCM. After concentration, isopropanol is added, and the pH is adjusted to <6 with hydrogen chloride in isopropanol to induce crystallization, yielding the final product with a reported yield of 87.0%.[8]

This classical approach utilizes an intramolecular cyclization of a substituted diethyl ester to form the azepane ring.[9]

G A 4-Methylamino-methyl-butyrate HCl C Diester Intermediate A->C Triethylamine Methanol B Methyl Acrylate B->C D 1-Methylazepan-4-one C->D Condensing Agent (e.g., Potassium tert-butoxide) Toluene E 1-Methylazepan-4-one Hydrochloride D->E HCl in Isopropanol

Caption: Workflow for Dieckmann Condensation Synthesis.

Experimental Protocol (Based on Patent CN101781248B): [9]

  • Diester Formation: 4-methylamino-methyl-butyrate hydrochloride is reacted with methyl acrylate in a methanol solution containing triethylamine. The molar ratio of the starting materials and base is critical for the reaction's success.[9]

  • Intramolecular Cyclization: The resulting diester intermediate is cyclized using a strong base, such as potassium tert-butoxide, in a solvent like toluene under reflux. The byproduct, tert-butanol, is removed during the reaction.[9]

  • Hydrolysis, Decarboxylation, and Salt Formation: The reaction mixture is cooled and quenched with hydrochloric acid. This step facilitates both the hydrolysis of the ester and decarboxylation to form the ketone. The aqueous acid layer is separated, and the pH is adjusted to induce crystallization of the final hydrochloride salt. The patent notes high purity and yield, making it suitable for large-scale production.[9]

Reduction of 1-Methylazepan-4-one to this compound

The conversion of the ketone to the target secondary alcohol is a standard reduction reaction. While specific literature detailing this exact transformation is sparse, a general and highly effective method involves the use of sodium borohydride (NaBH₄).[10]

G A 1-Methylazepan-4-one (or its HCl salt) B This compound A->B 1. Sodium Borohydride (NaBH₄) Methanol, 0°C to RT 2. Aqueous Workup (e.g., 1M HCl quench) 3. Extraction & Purification

Caption: General Workflow for the Reduction to this compound.

Representative Experimental Protocol: This protocol is adapted from standard procedures for ketone reduction.[10]

  • Dissolution: Dissolve 1-Methylazepan-4-one hydrochloride (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. If starting from the hydrochloride salt, a mild base (e.g., NaHCO₃) may be added to liberate the free base. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding 1 M HCl until gas evolution ceases. This step neutralizes excess NaBH₄.

  • Workup and Extraction: Remove the methanol under reduced pressure. Add water to the residue and adjust the pH to basic (pH > 10) with an aqueous NaOH solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via silica gel column chromatography if necessary.

Pharmacological Activity and Applications

As of late 2025, the peer-reviewed literature contains limited specific information on the pharmacological activity of this compound. However, its ketone precursor, 1-Methylazepan-4-one hydrochloride, has been investigated for several biological activities.

  • Pim Kinase Inhibition: 1-Methylazepan-4-one hydrochloride (also known as CX-6258) has been studied as a potential inhibitor of Pim kinases. These enzymes are involved in cell proliferation and survival, making them a target in oncology research.[7]

  • Modulation of Opioid Intake: Research in animal models has indicated that 1-Methylazepan-4-one hydrochloride may reduce fentanyl self-administration. This suggests a potential role in the field of addiction treatment and management by interacting with opioid receptors or related neurological pathways.[7]

It is plausible that this compound could serve as a scaffold or building block in the synthesis of more complex, pharmacologically active molecules.[2] Its structural framework is relevant in medicinal chemistry for creating compounds that target various biological systems.

Conclusion

This compound is a readily accessible heterocyclic alcohol, primarily synthesized through the reduction of its ketone precursor. While the synthesis of 1-Methylazepan-4-one is well-established via ring expansion or Dieckmann condensation, detailed pharmacological studies on the final alcohol product are not widely published. The known biological activity of its precursor, particularly in cancer and addiction research, suggests that this compound and its derivatives are valuable compounds for further investigation and could serve as important building blocks in the development of novel therapeutic agents. Future research should focus on elucidating the specific biological profile of this compound to fully understand its potential.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a heterocyclic compound containing a seven-membered azepane ring, a hydroxyl group, and a methyl substituent on the nitrogen atom. Its structural similarity to other biologically active molecules makes it a compound of interest in medicinal chemistry and drug development. However, the limited availability of safety and toxicological data necessitates a cautious and well-informed approach to its handling. This guide aims to provide a comprehensive overview of the potential hazards, recommended handling procedures, and a framework for experimental safety assessment.

Hazard Identification and Classification

In the absence of specific data for this compound, the GHS classification for 1-Methylazepan-4-one hydrochloride is presented below as a surrogate for preliminary hazard assessment. It is crucial to note that the ketone functionality and the hydrochloride salt form may confer different or additional hazards compared to the alcohol.

Table 1: GHS Hazard Classification for 1-Methylazepan-4-one hydrochloride

Hazard ClassHazard CategoryGHS Hazard Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[1]

Pictograms (for 1-Methylazepan-4-one hydrochloride):

alt text

Signal Word (for 1-Methylazepan-4-one hydrochloride): Warning

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes computed data from publicly available databases.

Table 2: Physical and Chemical Properties of this compound and 1-Methylazepan-4-one hydrochloride

PropertyThis compound1-Methylazepan-4-one hydrochloride
Molecular Formula C₇H₁₅NOC₇H₁₄ClNO
Molecular Weight 129.20 g/mol 163.65 g/mol
Appearance Not available (likely a solid or liquid)Solid
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Not availableNot available
Flash Point Not availableNot available
Vapor Pressure Not availableNot available

Safe Handling and Storage

Given the potential hazards inferred from its structural analogue, the following handling and storage procedures are recommended.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Glove integrity should be checked before each use, and gloves should be changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In case of exposure, the following first aid measures, based on the hazards of 1-Methylazepan-4-one hydrochloride, should be taken immediately.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

Due to the lack of specific toxicological data, it is highly recommended that researchers perform a preliminary in-house hazard assessment before using this compound on a larger scale. The following is a generic protocol outline for such an assessment.

Objective: To perform a preliminary assessment of the acute toxicity and irritation potential of this compound.

Methodology: This protocol should be adapted and approved by the institution's Environmental Health and Safety (EHS) department.

  • In Silico Toxicity Prediction:

    • Utilize computational toxicology software (e.g., QSAR models) to predict potential toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity.

  • Cell-Based Cytotoxicity Assay:

    • Cell Lines: Use a panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, HaCaT for skin irritation).

    • Treatment: Expose cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).

    • Endpoint Measurement: Assess cell viability using a standard assay (e.g., MTT, LDH release).

    • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) to quantify cytotoxicity.

  • In Vitro Skin Irritation Test (e.g., using reconstructed human epidermis models):

    • Test System: Apply a known amount of this compound to the surface of the tissue model.

    • Incubation: Incubate for a specified period.

    • Endpoint Measurement: Assess tissue viability (e.g., via MTT assay) and release of inflammatory mediators (e.g., IL-1α).

    • Classification: Classify the irritation potential based on established criteria.

Workflow and Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown or incomplete hazard information, such as this compound.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Post-Experiment Info Information Gathering (SDS of analogues, literature) Risk Risk Assessment (Identify potential hazards) Info->Risk SOP Develop Standard Operating Procedure (SOP) Risk->SOP PPE Don Personal Protective Equipment (PPE) SOP->PPE Handling Chemical Handling (in fume hood) PPE->Handling Observation Observe for Unexpected Reactions/Exposures Handling->Observation Decon Decontamination (glassware, surfaces) Observation->Decon Waste Waste Disposal (Follow institutional guidelines) Decon->Waste Doc Documentation (Record observations) Waste->Doc

References

Methodological & Application

Synthetic Routes for 1-Methylazepan-4-ol and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methylazepan-4-ol and its analogs. The methodologies presented are based on established chemical transformations and offer routes to this valuable scaffold for pharmaceutical research and drug development.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The azepane ring system is a privileged scaffold found in a variety of biologically active compounds. Access to versatile and efficient synthetic routes for these molecules is crucial for the exploration of new chemical space in drug discovery programs. This document outlines three primary synthetic strategies for the preparation of this compound:

  • Ring Expansion of 1-Methylpiperidin-4-one: A reliable method involving the formation of a seven-membered ring from a readily available six-membered ring precursor.

  • Reduction of 1-Methylazepan-4-one: The final step in several synthetic approaches, involving the conversion of a ketone to the desired alcohol.

  • Alternative Routes: Including Dieckmann condensation and intramolecular reductive amination, which offer different approaches to the azepane core.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described in this document.

Table 1: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol via Henry Reaction

Starting MaterialReagentsSolventReaction TimeTemperatureYield
1-Methylpiperidin-4-oneNitromethane, MeONaEtOH48 hRoom Temp.80.4%

Table 2: Reduction of 1-Methyl-4-(nitromethyl)piperidin-4-ol

Starting MaterialReagentCatalystSolventReaction TimeTemperaturePressureYield
1-Methyl-4-(nitromethyl)piperidin-4-olHydrogenRaney NickelMethanol20 hRoom Temp.Atmospheric74%

Table 3: Ring Expansion to 1-Methylhexahydroazepin-4-one Hydrochloride

Starting MaterialReagentsSolventReaction TimeTemperatureYield
4-(Aminomethyl)-1-methylpiperidin-4-olSodium Nitrite, HCl (in isopropanol)Glacial Acetic Acid, Water, DCMOvernight0 °C87.0%

Table 4: General Protocol for the Reduction of Ketones to Alcohols

SubstrateReagentSolventReaction TimeTemperatureTypical Yield
KetoneSodium Borohydride (NaBH4)THF, Methanol, or Ethanol4 h0 °C to Room Temp.High

Note: A specific yield for the reduction of 1-Methylazepan-4-one was not found in the literature; however, this reaction is expected to proceed in high yield under standard conditions.

Experimental Protocols

Route 1: Ring Expansion of 1-Methylpiperidin-4-one

This synthetic pathway is a well-documented method for the preparation of the 1-methylazepan-4-one precursor.

Step 1: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol (Henry Reaction) [1]

  • To a solution of 1-methylpiperidin-4-one (100 mL, 0.81 mol) in ethanol (100 mL), add nitromethane (66 mL, 1.22 mol) and sodium methoxide (2.21 g, 0.041 mol).

  • After 30 minutes, add additional ethanol (150 mL) to facilitate stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the resulting solid and wash with methyl tert-butyl ether (MTBE).

  • The resulting product, 1-methyl-4-(nitromethyl)piperidin-4-ol, is obtained as a solid (114 g, 80.4% yield).

Step 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol [1]

  • A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (6 g, 35 mmol) and Raney nickel (600 mg) in methanol (250 ml) is stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • Filter the mixture through celite and evaporate the solvent under reduced pressure.

  • The residue, 4-(aminomethyl)-1-methylpiperidin-4-ol, is obtained and used in the next step without further purification (4 g, 74% yield).

Step 3: Synthesis of 1-Methylhexahydroazepin-4-one Hydrochloride (Ring Expansion) [1]

  • Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (5g, 34.67 mmol) in glacial acetic acid (50 ml) and cool to 0 °C.

  • Slowly add a solution of sodium nitrite (2.46 g, 35.71 mmol) in water (25 ml).

  • Maintain the temperature at 0 °C and stir the reaction overnight.

  • After the reaction is complete, add dichloromethane (250 ml) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.

  • Separate the dichloromethane layer and wash the aqueous layer twice with 50 ml of dichloromethane.

  • Combine the organic layers and concentrate to an oil.

  • Dissolve the oil in isopropanol (20 ml) and adjust the pH to <6 with a hydrogen chloride solution in isopropanol (3 ml).

  • Cool the solution to induce crystallization and dry the resulting solid under reduced pressure to obtain N-methylhexahydroazepin-4-one hydrochloride (4.96 g, 87.0% yield).

Route 2: Reduction of 1-Methylazepan-4-one to this compound

This is the final and crucial step to obtain the target molecule.

General Protocol for Sodium Borohydride Reduction: [2][3]

  • Dissolve the ketone (1 equivalent) in a suitable solvent such as methanol, ethanol, or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.

Route 3: Alternative Synthetic Strategies

While less specifically documented for this compound, the following methods represent viable alternative approaches to the azepane core.

a) Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a precursor to cyclic ketones. For the synthesis of a 1-methylazepan-4-one precursor, a suitably substituted pimelic acid derivative would be required. The general mechanism involves the deprotonation of an α-carbon to an ester, followed by intramolecular cyclization onto the second ester group.

b) Intramolecular Reductive Amination

Intramolecular reductive amination can be a powerful tool for the formation of cyclic amines like azepanes.[4][5] This strategy would typically involve a precursor molecule containing both an amine and a ketone or aldehyde functionality separated by an appropriate carbon chain. The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the azepane. A potential synthetic route could involve the intramolecular reductive amination of an amino-aldehyde or amino-ketone.

Visualizations

Diagram 1: Synthetic Pathway via Ring Expansion

G A 1-Methylpiperidin-4-one B 1-Methyl-4-(nitromethyl)piperidin-4-ol A->B Nitromethane, Base C 4-(Aminomethyl)-1-methylpiperidin-4-ol B->C Reduction (e.g., H2, Raney Ni) D 1-Methylazepan-4-one C->D Ring Expansion (NaNO2, Acid) E This compound D->E Reduction (e.g., NaBH4)

Caption: Ring expansion route to this compound.

Diagram 2: General Workflow for Ketone Reduction

G cluster_0 Reaction cluster_1 Work-up A Dissolve Ketone in Solvent B Cool to 0 °C A->B C Add NaBH4 B->C D Stir and Monitor C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I I H->I Purified Alcohol

Caption: Workflow for NaBH4 reduction of a ketone.

References

Application of 1-Methylazepan-4-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a heterocyclic building block belonging to the azepane class of compounds. The seven-membered saturated ring system of azepane provides a flexible yet conformationally defined three-dimensional scaffold that is of increasing interest in medicinal chemistry. The presence of a hydroxyl group and a tertiary amine in this compound offers multiple points for chemical modification, making it a versatile starting material for the synthesis of diverse chemical libraries for drug discovery. The azepane ring system is a structural motif found in several biologically active compounds, and its rigid nature can facilitate specific interactions with biological targets.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of its derivatives and their evaluation in relevant biological assays.

Potential Therapeutic Applications

While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the broader class of azepane-containing molecules has shown promise in several therapeutic areas. These potential applications provide a rationale for the use of this compound as a scaffold in drug design.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are validated targets for a range of diseases.[2] The development of subtype-selective muscarinic antagonists is a key objective for medicinal chemists to minimize side effects. The rigid conformational properties of the azepane ring in this compound can be exploited to achieve selectivity for a specific muscarinic receptor subtype. By functionalizing the hydroxyl group with various acidic and basic moieties, it is possible to generate ligands that can interact with the orthosteric or allosteric sites of muscarinic receptors.

Histamine Receptor Antagonists

Histamine receptors, particularly the H1 and H3 subtypes, are important targets for the treatment of allergies and neurological disorders, respectively. The azepane scaffold is present in the well-known antihistamine, Azelastine.[1] this compound can serve as a key starting material for the synthesis of novel histamine receptor antagonists. The tertiary amine of the azepane ring can mimic the basic nitrogen present in many histamine receptor ligands, while the hydroxyl group can be used as a handle to introduce other pharmacophoric features.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are implicated in cell proliferation and survival, making them attractive targets for cancer therapy. The hydrochloride salt of the precursor to this compound, 1-methylazepan-4-one, has been investigated as a potential PIM kinase inhibitor.[1] This suggests that derivatives of this compound could also be designed to target the ATP-binding site of PIM kinases. The hydroxyl group can be functionalized to introduce moieties that can form key interactions with the hinge region of the kinase.

Data Presentation

The following tables are templates for summarizing quantitative data from biological assays for novel derivatives of this compound.

Table 1: In Vitro Binding Affinity of this compound Derivatives at Muscarinic Receptors

Compound IDR-group ModificationM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Lead-001 Ester with benzoic acidDataDataDataDataData
Lead-002 Ether with benzyl groupDataDataDataDataData
Control AtropineDataDataDataDataData

Table 2: In Vitro Functional Activity of this compound Derivatives at Histamine Receptors

Compound IDR-group ModificationH1 Functional Assay IC50 (nM)H3 Functional Assay IC50 (nM)
Lead-003 Ester with phenylacetic acidDataData
Lead-004 Ether with 4-chlorobenzyl groupDataData
Control Diphenhydramine (H1)DataN/A
Control Pitolisant (H3)N/AData

Table 3: In Vitro PIM Kinase Inhibitory Activity of this compound Derivatives

Compound IDR-group ModificationPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
Lead-005 Urethane with 4-fluorophenyl isocyanateDataDataData
Lead-006 Amide with 3-chlorobenzoyl chlorideDataDataData
Control SGI-1776DataDataData

Experimental Protocols

Synthesis of this compound Derivatives (General Procedures)

Protocol 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired carboxylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Etherification of this compound (Williamson Ether Synthesis)

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Biological Assay Protocols

Protocol 3: Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membranes, 25 µL of competing ligand (derivatives of this compound at various concentrations), and 25 µL of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • For total binding, add assay buffer instead of the competing ligand.

    • For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound (derivatives of this compound at various concentrations), the PIM kinase enzyme (PIM-1, -2, or -3), and the appropriate substrate in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Visualizations

Synthetic routes to this compound derivatives.

Muscarinic_Receptor_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand [3H]-NMS (Radioligand) Radioligand->Incubation Test_Compound This compound Derivative Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for Muscarinic Receptor Binding Assay.

PIM_Kinase_Signaling_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases JAK_STAT_Pathway JAK/STAT Pathway Receptor_Tyrosine_Kinases->JAK_STAT_Pathway PIM_Kinase PIM Kinase JAK_STAT_Pathway->PIM_Kinase Substrates Downstream Substrates (e.g., BAD, c-Myc) PIM_Kinase->Substrates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Inhibitor This compound Derivative (Inhibitor) Inhibitor->PIM_Kinase

Simplified PIM Kinase Signaling Pathway.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse chemical modifications, make it an attractive starting point for targeting a range of biological entities, including muscarinic receptors, histamine receptors, and PIM kinases. The protocols and application notes provided herein offer a framework for researchers to explore the medicinal chemistry potential of this compound and its derivatives in the pursuit of new and effective therapies. Further investigation into the synthesis and biological evaluation of compound libraries based on this scaffold is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols for 1-Methylazepan-4-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a valuable heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of various pharmaceutical compounds. Its azepane core is a structural motif found in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of the antihistamine drug, Azelastine.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [1]
CAS Number 19065-49-7[1]
Appearance Solid (form may vary)
SMILES CN1CCCC(CC1)O[1]
InChI Key GLXOHWLGZMRLRM-UHFFFAOYSA-N[1]

Application: Intermediate in the Synthesis of Azelastine

This compound is a crucial precursor in the multi-step synthesis of Azelastine, a potent second-generation histamine H1-receptor antagonist. Azelastine is widely used for the treatment of allergic rhinitis and conjunctivitis. The synthesis involves the initial preparation of this compound from its corresponding ketone, followed by its condensation with a phthalazinone derivative.

Synthetic Workflow

The overall synthetic strategy for Azelastine hydrochloride, starting from 1-methylazepan-4-one, is depicted below. This workflow highlights the central role of this compound as an intermediate.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Synthesis of Azelastine cluster_2 Step 3: Salt Formation 1-Methylazepan-4-one 1-Methylazepan-4-one This compound This compound 1-Methylazepan-4-one->this compound  NaBH4 or KBH4, Solvent (e.g., Methanol) Azelastine Azelastine This compound->Azelastine Condensation Phthalazinone_Derivative 4-(4-Chlorobenzyl)phthalazin-1(2H)-one Phthalazinone_Derivative->Azelastine Azelastine_HCl Azelastine Hydrochloride Azelastine->Azelastine_HCl  HCl G cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Mediator Release cluster_3 Azelastine Intervention cluster_4 Allergic Symptoms Allergen Allergen IgE IgE Antibodies Allergen->IgE Mast_Cell Mast Cell Degranulation Degranulation Mast_Cell->Degranulation IgE->Mast_Cell Histamine Histamine Degranulation->Histamine Leukotrienes Leukotrienes Degranulation->Leukotrienes Cytokines Cytokines Degranulation->Cytokines H1_Receptor H1 Receptor Histamine->H1_Receptor Symptoms Sneezing, Itching, Rhinorrhea Leukotrienes->Symptoms Cytokines->Symptoms Azelastine Azelastine Azelastine->Mast_Cell Stabilization Azelastine->Leukotrienes Inhibition Azelastine->Cytokines Inhibition Azelastine->H1_Receptor Antagonism H1_Receptor->Symptoms

References

Application Notes and Protocols for 1-Methylazepan-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and derivatization of 1-methylazepan-4-ol, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The azepane scaffold is a key structural motif in a variety of biologically active compounds. While its precursor, 1-methylazepan-4-one, is a known intermediate in the synthesis of pharmaceuticals like the antihistamine Azelastine, this document focuses on the utility of the corresponding alcohol, this compound, as a versatile starting material for further chemical elaboration.

The following sections detail the reduction of the ketone precursor and subsequent functionalization of the resulting alcohol through common organic transformations.

Synthesis of this compound via Reduction of 1-Methylazepan-4-one

The most direct route to this compound involves the reduction of its ketone analog, 1-methylazepan-4-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the reduction of 1-methylazepan-4-one hydrochloride to this compound.

Materials:

  • 1-Methylazepan-4-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-methylazepan-4-one hydrochloride (1.0 eq).

  • Dissolve the starting material in methanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (5 mL per gram of starting material).

  • Adjust the pH of the mixture to >10 with a 1 M aqueous solution of sodium hydroxide.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 15 mL per gram of starting material).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data
ParameterValue
Substrate 1-Methylazepan-4-one HCl
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 hours
Typical Yield 90-95%
Purity (crude) >95%

Derivatization of this compound

The hydroxyl group of this compound serves as a handle for a variety of functionalization reactions, including esterification and O-alkylation.

Application Note: Esterification of this compound

Ester derivatives of this compound can be readily prepared through acylation with acid chlorides or anhydrides in the presence of a base. These esters can be explored for their own biological activities or serve as intermediates in more complex syntheses.

Experimental Protocol: Synthesis of 1-Methylazepan-4-yl Acetate

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of alcohol).

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (10 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with a small percentage of triethylamine).

Quantitative Data
ParameterValue
Substrate This compound
Acylating Agent Acetic Anhydride
Base Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Typical Yield 85-90%

Logical Workflow and Reaction Schemes

The following diagrams illustrate the synthetic pathways described in these application notes.

synthesis_workflow ketone 1-Methylazepan-4-one alcohol This compound ketone->alcohol Reduction (NaBH₄, MeOH) ester 1-Methylazepan-4-yl Acetate alcohol->ester Esterification (Ac₂O, Et₃N)

Caption: Synthetic workflow from 1-methylazepan-4-one to its alcohol and ester derivatives.

Caption: Reaction scheme for the reduction of 1-methylazepan-4-one.

Caption: Reaction scheme for the esterification of this compound.

1-Methylazepan-4-ol: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylazepan-4-ol, a saturated seven-membered heterocyclic amine, has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure and the presence of key functional groups—a secondary alcohol and a tertiary amine—make it an attractive starting point for the synthesis of a diverse range of pharmaceutical compounds. The azepane core, in particular, offers a flexible yet constrained conformation that can be advantageous for optimizing ligand-receptor interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their research endeavors.

Key Applications in Drug Discovery

The utility of the this compound scaffold spans several therapeutic areas, primarily due to its prevalence in compounds targeting the central nervous system (CNS) and in the development of kinase inhibitors.

Central Nervous System (CNS) Disorders

The azepane motif is a recognized scaffold for agents targeting CNS disorders. The structural characteristics of this compound make it suitable for derivatization into molecules that can cross the blood-brain barrier and interact with various CNS receptors.

  • Dopamine Receptor Ligands: The azepane core can be found in compounds designed to modulate dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and addiction. While direct derivatization of this compound into potent and selective dopamine receptor ligands is an active area of research, its structural similarity to known dopamine-active compounds suggests its potential in this arena.

  • Opioid Intake Modulation: Research has indicated that the related compound, 1-methylazepan-4-one hydrochloride, can influence opioid intake behavior, suggesting a potential role for its derivatives in addiction treatment. The reduction of the ketone to the alcohol (this compound) provides a new point for chemical modification to explore this therapeutic avenue further.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azepane scaffold has been successfully incorporated into various kinase inhibitors.

  • PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. The azepane ring can serve as a key structural element in the design of potent and selective PIM kinase inhibitors.

  • PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in cancer. Azepane-containing compounds have been investigated as inhibitors of key kinases within this pathway, such as Akt (also known as Protein Kinase B).

Experimental Protocols

Synthesis of this compound from 1-Methylazepan-4-one

The most common route to this compound is through the reduction of its corresponding ketone, 1-methylazepan-4-one.

Protocol 1: Reduction of 1-Methylazepan-4-one using Sodium Borohydride

  • Dissolution: Dissolve 1-methylazepan-4-one hydrochloride (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Synthesis of Azelastine Intermediate from 1-Methylazepan-4-one

1-Methylazepan-4-one is a key intermediate in the synthesis of the antihistamine drug Azelastine.

Protocol 2: Synthesis of N-(1-Methylazepan-4-ylidene)hydrazinecarboxamide (Azelastine Intermediate)

  • Reaction Setup: In a round-bottom flask, combine 1-methylazepan-4-one hydrochloride (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Base Addition: Add sodium acetate (1.5 eq) to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Drying: Dry the product under vacuum to obtain N-(1-methylazepan-4-ylidene)hydrazinecarboxamide.

Data Presentation

The following tables summarize key data for representative compounds containing the azepane scaffold.

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₁₅NO129.20
1-Methylazepan-4-one HClC₇H₁₄ClNO163.65

Table 2: Biological Activity of Representative Azepane-Containing Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference Scaffold
Azepane DerivativePIM-1VariesThis compound
Azepane DerivativeAkt (PKB)VariesThis compound

Note: Specific IC₅₀ values are highly dependent on the full chemical structure of the inhibitor and are not solely determined by the azepane core.

Signaling Pathways and Logical Relationships

The therapeutic effects of pharmaceuticals derived from this compound are mediated through their interaction with specific signaling pathways.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation. They are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. PIM kinases promote cell survival and proliferation by phosphorylating a variety of substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21 and p27.

PIM_Kinase_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) p21_p27 p21 / p27 (Cell Cycle Inhibitors) PIM1->p21_p27 Phosphorylation (Inhibition) Azepane_Inhibitor Azepane-based PIM-1 Inhibitor (e.g., from This compound) Azepane_Inhibitor->PIM1 Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Azepane_Inhibitor Azepane-based Akt Inhibitor (e.g., from This compound) Azepane_Inhibitor->Akt Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth

Application Notes and Protocols for the Quantification of 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Methylazepan-4-ol in research and pharmaceutical development settings. Two distinct, robust analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are suitable for the determination of this compound in various matrices, such as bulk drug substance, formulated products, or biological samples, with appropriate sample preparation.

Method 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in samples where the analyte can be extracted and derivatized to enhance its volatility and thermal stability for GC analysis. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to silylate the hydroxyl group.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) to achieve a concentration within the calibration range.

  • For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for the TMS derivative): To be determined based on the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample.

  • Derivatize the calibration standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against its concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: GC-MS Method Validation - Quantitative Data Summary

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 102.3%
Precision (% RSD) < 4.5%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction (if needed) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reagent Addition of BSTFA + 1% TMCS & Pyridine Evaporation->Reagent Heating Heating at 70°C for 30 min Reagent->Heating Cooling Cooling to Room Temperature Heating->Cooling Injection 1 µL Injection into GC-MS Cooling->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Method 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for the quantification of this compound in complex matrices such as biological fluids, without the need for derivatization.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • For biological samples (e.g., plasma, urine), a protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute as necessary with the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of this compound. A plausible transition would be from the protonated molecule [M+H]+ to a characteristic product ion.

3. Calibration and Quantification:

  • Prepare calibration standards of this compound in the same matrix as the sample (e.g., blank plasma extract, mobile phase).

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Data Presentation

Table 2: LC-MS/MS Method Validation - Quantitative Data Summary

Validation ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 99.1% - 101.5%
Precision (% RSD) < 3.2%

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution ProteinPrecip Protein Precipitation (for biological samples) Sample->ProteinPrecip Filtration Filtration (0.22 µm) ProteinPrecip->Filtration Injection 5 µL Injection into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Tandem MS Detection (ESI+, MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Application Notes and Protocols: 1-Methylazepan-4-one in the Synthesis of Azelastine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 1-methylhexahydroazepin-4-one hydrochloride, a key starting material, in the synthesis of Azelastine and the formation of related impurities. The protocols outlined below are based on established synthetic routes and analytical methods, offering guidance for the identification, synthesis, and quantification of critical process-related impurities.

Introduction

Azelastine, a potent histamine H1 receptor antagonist, is widely used in the treatment of allergic rhinitis and conjunctivitis. The synthesis of Azelastine is a multi-step process, often commencing with 1-methylhexahydroazepin-4-one hydrochloride. During this synthesis, several impurities can arise from the starting materials, intermediates, and side reactions. One of the critical impurities, designated as Azelastine EP Impurity B, is N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride. This impurity is a direct derivative of the reaction between 1-methylhexahydroazepin-4-one and benzoyl hydrazine, making the control of its formation crucial for the purity of the final active pharmaceutical ingredient (API).

These notes will detail the synthetic pathway leading to Azelastine, with a focus on the formation of impurities derived from 1-methylhexahydroazepin-4-one. Experimental protocols for the synthesis of a key impurity and analytical methods for its detection and quantification are also provided.

Synthetic Pathway and Impurity Formation

The synthesis of Azelastine hydrochloride from 1-methylhexahydroazepin-4-one hydrochloride generally proceeds through the formation of an acylhydrazone intermediate. This intermediate is then reduced and subsequently condensed with a phthalazinone derivative to yield Azelastine.

A key impurity, Azelastine Impurity B (N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride), is formed during the initial step of the synthesis. It is the product of the reaction between 1-methylhexahydroazepin-4-one and benzoyl hydrazine, which then undergoes reduction.

Diagram of the Synthetic Pathway and Impurity Formation

G SM1 1-Methylhexahydroazepin-4-one HCl Intermediate1 Acylhydrazone Intermediate SM1->Intermediate1 Reaction SM2 Benzoyl Hydrazine SM2->Intermediate1 Reduction Reduction Intermediate1->Reduction ImpurityB_precursor N'-(1-methylazepan-4-yl)benzohydrazide (Azelastine Impurity B precursor) Condensation Condensation ImpurityB_precursor->Condensation Azelastine Azelastine Phthalazinone 4-(4-Chlorobenzyl)phthalazin-1(2H)-one Phthalazinone->Condensation Reduction->ImpurityB_precursor Condensation->Azelastine SideReaction

Caption: Synthetic pathway of Azelastine and the formation of Impurity B.

Experimental Protocols

Protocol 1: Synthesis of N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride (Azelastine Impurity B)

This protocol is adapted from synthetic methods for Azelastine, focusing on the formation of the key impurity.

Materials:

  • 1-Methylhexahydro-4H-azepinone hydrochloride

  • Benzoyl hydrazine

  • Methanol

  • Potassium borohydride

  • Water

  • Hydrochloric acid

Procedure:

  • Acylhydrazone Formation:

    • In a reaction vessel, dissolve benzoyl hydrazine (e.g., 4.11 mol) in methanol (e.g., 5.6 L) with stirring at room temperature until a clear solution is obtained.[1]

    • To this solution, add 1-methylhexahydro-4H-azepinone hydrochloride (e.g., 5.46 mol).[1]

    • The molar ratio of 1-methylhexahydro-4H-azepinone hydrochloride to benzoyl hydrazine is typically around 1:0.75.[1]

    • Stir the reaction mixture at 30°C for approximately 2 hours to form the acylhydrazone.[1]

  • Reduction:

    • Cool the reaction mixture.

    • Slowly add potassium borohydride to the mixture while maintaining a low temperature.

    • Water can be used as a catalyst to facilitate the reduction.[1]

    • Stir the reaction until the reduction is complete, which can be monitored by a suitable analytical technique like TLC or HPLC.

  • Isolation and Purification:

    • After the reaction is complete, acidify the mixture with hydrochloric acid.

    • The product, N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride, can be isolated by crystallization.

    • The crude product can be further purified by recrystallization from a suitable solvent system.

Protocol 2: Analytical Method for Azelastine and Related Impurities by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Azelastine and its impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient A gradient elution may be required for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 236 nm
Injection Volume 20 µL
Column Temperature 30°C

Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Azelastine hydrochloride and known impurities (including Azelastine Impurity B) in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution: Dissolve the sample to be analyzed in the same diluent as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution to determine the retention times and response factors of Azelastine and its impurities.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Diagram of the Analytical Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture or Final Product Dilution Dissolve in Diluent Sample->Dilution Filtration Filter Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: General workflow for the HPLC analysis of Azelastine and its impurities.

Data Presentation

The following tables summarize typical yields and purity data for the synthesis of Azelastine hydrochloride, as well as the levels of key impurities observed.

Table 1: Synthesis Yield and Purity of Azelastine Hydrochloride

ParameterValueReference
Total Molar Yield 73.11 - 74.91%[1]
HPLC Purity 99.95 - 99.98%[1]

Table 2: Levels of Process-Related Impurities in Azelastine Hydrochloride Synthesis

ImpurityRetention Time (min)Relative Abundance (%)Reference
Azelastine EP Impurity B2.4530.03[1]
Azelastine EP Impurity D6.2320.14[1]
Azelastine EP Impurity C6.6140.06[1]
Azelastine9.06199.64[1]
Azelastine EP Impurity E21.508-[1]

Note: The relative abundance of impurities can vary depending on the specific reaction conditions and purification methods used.

Conclusion

The control of impurities originating from starting materials is a critical aspect of pharmaceutical manufacturing. In the synthesis of Azelastine, 1-methylhexahydroazepin-4-one hydrochloride is a key precursor from which impurities such as Azelastine Impurity B can arise. By understanding the reaction pathways and implementing robust analytical methods, the formation of these impurities can be monitored and controlled, ensuring the quality and safety of the final drug product. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals working on the synthesis and analysis of Azelastine and its related substances.

References

Application Notes and Protocols for 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a heterocyclic compound belonging to the azepane class of molecules. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and natural products. The rigid, seven-membered ring structure of the azepane scaffold provides a unique three-dimensional framework that can be strategically modified to interact with biological targets. This document provides detailed experimental procedures for the synthesis of this compound, starting from the commercially available 1-methylpiperidin-4-one, and discusses its potential applications in drug discovery and development. While specific quantitative biological data for this compound is not extensively available in the public domain, the application notes are based on the known activities of its precursor, 1-Methylazepan-4-one, and the broader class of azepane derivatives.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₅NO129.2019065-49-7
1-Methylazepan-4-one hydrochlorideC₇H₁₄ClNO163.6519869-42-2

Table 2: Reported Biological Activities of 1-Methylazepan-4-one Hydrochloride

Target/Application AreaReported ActivityReference
PIM Kinase InhibitionPotential inhibitor of PIM kinases, which are involved in cell proliferation and survival.[1]
Addiction TreatmentShown to reduce fentanyl self-administration in animal models, suggesting utility in managing opioid addiction.[1]

Experimental Protocols

The synthesis of this compound is presented as a two-stage process. The first stage details the synthesis of the precursor, 1-Methylazepan-4-one hydrochloride, from 1-methylpiperidin-4-one. The second stage outlines the reduction of the ketone to the desired alcohol, this compound.

Stage 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

This multi-step synthesis involves a ring expansion of 1-methylpiperidin-4-one.

Protocol 1.1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

  • Materials: 1-methylpiperidin-4-one, Nitromethane, Sodium methoxide (MeONa), Ethanol (EtOH), Methyl tert-butyl ether (MTBE).

  • Procedure:

    • To a solution of 1-methylpiperidin-4-one (1 equivalent) in ethanol, add nitromethane (1.5 equivalents) and sodium methoxide (0.05 equivalents).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Filter the resulting solid and wash with MTBE to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Protocol 1.2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol

  • Materials: 1-methyl-4-(nitromethyl)piperidin-4-ol, Raney nickel, Methanol (MeOH).

  • Procedure:

    • Prepare a mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (1 equivalent) and Raney nickel (10% by weight) in methanol.

    • Stir the mixture under a hydrogen atmosphere at room temperature for 20 hours.

    • Filter the reaction mixture through celite and evaporate the solvent under reduced pressure to obtain 4-(aminomethyl)-1-methylpiperidin-4-ol.

Protocol 1.3: Synthesis of 1-Methylazepan-4-one hydrochloride

  • Materials: 4-(aminomethyl)-1-methylpiperidin-4-ol, Glacial acetic acid, Sodium nitrite (NaNO₂), Dichloromethane (DCM), Sodium bicarbonate, Isopropanol, Hydrochloric acid in isopropanol.

  • Procedure:

    • Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (1 equivalent) in glacial acetic acid and cool to 0°C.

    • Slowly add a solution of sodium nitrite (1.03 equivalents) in water, maintaining the temperature at 0°C.

    • Stir the reaction overnight at 0°C.

    • Add DCM and adjust the pH to 7-8 with sodium bicarbonate.

    • Separate the DCM layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and concentrate.

    • Dissolve the resulting oil in isopropanol and adjust the pH to <6 with hydrochloric acid in isopropanol.

    • Cool the solution to induce crystallization and dry the resulting solid under reduced pressure to obtain 1-Methylazepan-4-one hydrochloride.

Stage 2: Reduction of 1-Methylazepan-4-one to this compound

This protocol is based on general procedures for the reduction of cyclic ketones using sodium borohydride.

Protocol 2.1: Synthesis of this compound

  • Materials: 1-Methylazepan-4-one hydrochloride, Methanol (MeOH), Sodium borohydride (NaBH₄), 0.1 N Sodium hydroxide solution, Water.

  • Procedure:

    • Dissolve 1-Methylazepan-4-one hydrochloride (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5°C in an ice bath.

    • Prepare a solution of sodium borohydride (0.5 equivalents) in 0.1 N sodium hydroxide solution.

    • Add the sodium borohydride solution dropwise to the cooled solution of the ketone, maintaining the temperature between 0-5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, slowly add water to quench the reaction.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be further purified by column chromatography on silica gel.

Application Notes

This compound, as a derivative of the biologically relevant azepane scaffold, holds potential for various applications in drug discovery and development. While direct experimental data for the alcohol is limited, its structural features suggest several avenues for investigation:

  • Scaffold for Library Synthesis: The hydroxyl group of this compound provides a reactive handle for further chemical modifications. It can be used as a starting point for the synthesis of a library of derivatives through esterification, etherification, or other functional group transformations. These libraries can then be screened against a wide range of biological targets.

  • Neurological Disorders: The azepane core is found in several centrally acting drugs. Given that the precursor, 1-Methylazepan-4-one, has shown activity in models of opioid addiction, this compound and its derivatives could be investigated for their potential to modulate neuronal signaling pathways implicated in addiction, pain, and other neurological disorders.

  • Enzyme Inhibition: The precursor ketone is a potential PIM kinase inhibitor. It is plausible that the corresponding alcohol or its derivatives could exhibit inhibitory activity against other kinases or enzymes. The hydroxyl group could form key hydrogen bond interactions within an enzyme's active site.

  • Fragment-Based Drug Discovery: this compound can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its relatively small size and defined three-dimensional shape make it an attractive starting point for the development of more potent and selective ligands.

Visualizations

Synthesis_of_1_Methylazepan_4_one cluster_stage1 Stage 1: Synthesis of 1-Methylazepan-4-one HCl 1_methylpiperidin_4_one 1-Methylpiperidin-4-one nitromethyl_intermediate 1-Methyl-4-(nitromethyl)piperidin-4-ol 1_methylpiperidin_4_one->nitromethyl_intermediate Nitromethane, NaOCH3 aminomethyl_intermediate 4-(Aminomethyl)-1-methylpiperidin-4-ol nitromethyl_intermediate->aminomethyl_intermediate H2, Raney Ni azepanone_hcl 1-Methylazepan-4-one HCl aminomethyl_intermediate->azepanone_hcl NaNO2, H+

Synthesis of 1-Methylazepan-4-one HCl.

Reduction_to_1_Methylazepan_4_ol cluster_stage2 Stage 2: Reduction to this compound azepanone 1-Methylazepan-4-one azepanol This compound azepanone->azepanol NaBH4, MeOH

Reduction to this compound.

Drug_Discovery_Workflow start This compound (Scaffold) library Library of Derivatives (Esterification, Etherification, etc.) start->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Drug Discovery Workflow.

References

Application Notes and Protocols: The Role of 1-Methylazepan-4-ol in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a heterocyclic organic compound belonging to the azepane class of molecules. Azepane derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The seven-membered ring of the azepane scaffold provides a flexible framework that can be strategically modified to interact with various biological targets.[2] While its direct precursor, 1-methylazepan-4-one hydrochloride, has shown potential in the development of therapeutic agents, particularly for neurological disorders and addiction by modulating opioid intake, this compound represents a key downstream intermediate and a potential pharmacophore in its own right.[3] The introduction of a hydroxyl group via the reduction of the ketone provides a crucial functional handle for further chemical modifications, such as esterification or etherification, allowing for the exploration of a wider chemical space in drug discovery programs.[1]

These application notes provide an overview of the potential therapeutic applications of this compound, detailed protocols for its synthesis from its ketone precursor, and hypothetical experimental workflows for its evaluation as a therapeutic agent.

Potential Therapeutic Applications

While direct and extensive biological studies on this compound are not widely published, its structural similarity to other biologically active azepane derivatives and the known activity of its precursor suggest several promising avenues for therapeutic development:

  • Neurological Disorders: The azepane scaffold is a common feature in compounds targeting the central nervous system (CNS). Given that 1-methylazepan-4-one hydrochloride has been investigated for its effects on opioid intake, this compound and its derivatives could be explored for their potential in treating addiction, pain, and other neurological conditions.

  • Oncology: The precursor, 1-methylazepan-4-one, has been investigated as a PIM kinase inhibitor, a family of enzymes implicated in cell proliferation and survival in cancer. The hydroxyl group of this compound could serve as a key interaction point with the kinase hinge region or be used to attach other pharmacophoric groups to enhance potency and selectivity.

  • Antimicrobial Agents: The broad utility of heterocyclic compounds in antimicrobial drug discovery suggests that this compound could serve as a scaffold for the development of novel antibacterial or antifungal agents.

Data Presentation

As there is limited publicly available quantitative biological data specifically for this compound, the following table summarizes the physicochemical properties of the compound and its precursor, 1-methylazepan-4-one hydrochloride. This information is crucial for experimental design and interpretation.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
This compound C₇H₁₅NO129.2019065-49-7A secondary alcohol, providing a functional group for further derivatization.[4]
1-Methylazepan-4-one Hydrochloride C₇H₁₄ClNO163.6519869-42-2A ketone precursor to this compound; has shown biological activity related to opioid intake.[3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Methylazepan-4-one Hydrochloride

This protocol describes the reduction of the ketone group of 1-methylazepan-4-one to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 1-Methylazepan-4-one Hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-methylazepan-4-one hydrochloride (1.0 equivalent) in methanol or ethanol (10 volumes). Stir the solution at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved; ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add saturated sodium bicarbonate solution to basify the mixture (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Hypothetical In Vitro Assay for Neuromodulatory Activity

This protocol outlines a hypothetical workflow to screen this compound and its derivatives for their potential to modulate neuronal activity, for instance, by assessing their effect on neurotransmitter reuptake.

Materials:

  • This compound and its synthesized derivatives

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin)

  • Scintillation cocktail and counter

  • Known neurotransmitter reuptake inhibitors (as positive controls)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound and its derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

  • Pre-incubation: Wash the cells with PBS and then pre-incubate with the test compounds or vehicle control for 15-30 minutes at 37 °C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process. Incubate for a specific period (e.g., 10-20 minutes) at 37 °C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of neurotransmitter uptake for each compound concentration compared to the vehicle control. Determine the IC₅₀ value for active compounds.

Visualizations

Synthesis of this compound

Synthesis_Workflow start 1-Methylazepan-4-one Hydrochloride dissolution Dissolve in Methanol/Ethanol start->dissolution cooling Cool to 0 °C dissolution->cooling reduction Add NaBH4 cooling->reduction reaction Stir at RT reduction->reaction quench Quench with H2O reaction->quench extraction Extract with DCM quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound derivatization Library of Derivatives synthesis->derivatization in_vitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) derivatization->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo admet ADMET Profiling in_vivo->admet sar Structure-Activity Relationship (SAR) Studies admet->sar lead_opt Lead Optimization sar->lead_opt preclinical preclinical lead_opt->preclinical Preclinical Candidate

Caption: A general workflow for therapeutic agent development.

Potential Signaling Pathway Involvement (Hypothetical)

Signaling_Pathway compound This compound Derivative receptor GPCR / Kinase compound->receptor Binds to effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates/ Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA, MAPK) second_messenger->downstream response Cellular Response (e.g., Neurotransmission, Proliferation) downstream->response

Caption: A hypothetical signaling pathway for a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylazepan-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reductive amination of 1-methylazepan-4-one and the Grignard reaction approach.

Q1: My reductive amination of 1-methylazepan-4-one is resulting in low yields. What are the potential causes and solutions?

A1: Low yields in reductive amination can stem from several factors. A common issue is the quality of the starting material and reagents.

  • Problem: Incomplete reaction or formation of side products.

  • Possible Causes & Solutions:

    • Purity of 1-methylazepan-4-one: Ensure the starting ketone is pure. Impurities can interfere with the reaction. Consider purification of the starting material if its purity is questionable.

    • Reducing Agent Activity: The activity of the reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is crucial.[1] Use a freshly opened bottle or a properly stored reagent.

    • Reaction Conditions: pH is a critical parameter in reductive amination. The formation of the intermediate iminium ion is favored under mildly acidic conditions. If the reaction is too acidic or too basic, the reaction rate can decrease. Optimize the pH of your reaction mixture.

    • Stoichiometry: Ensure the correct molar ratios of the amine, ketone, and reducing agent are used. An excess of the reducing agent is often necessary.

Q2: I am observing the formation of a significant amount of a byproduct that is not the desired this compound in my Grignard reaction. What is happening?

A2: The Grignard reaction with a ketone can lead to side reactions, primarily enolization of the ketone.

  • Problem: Formation of an enolate byproduct instead of the tertiary alcohol.

  • Possible Causes & Solutions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate.[2] To minimize this, perform the reaction at a low temperature (e.g., -78 °C).[2]

    • Slow Addition: Add the Grignard reagent (e.g., methylmagnesium bromide) slowly to the solution of the ketone.[2] This helps to maintain a low concentration of the Grignard reagent, favoring nucleophilic addition over enolization.

    • Steric Hindrance: The carbonyl group within the azepane ring might be sterically hindered, making it more susceptible to enolization.[2] Using a more reactive Grignard reagent or additives like cerium(III) chloride (Luche conditions) can sometimes overcome this.[2]

Q3: The work-up and purification of this compound are proving to be difficult. How can I improve the isolation of my product?

A3: this compound is a polar amino alcohol, which can lead to challenges during extraction and chromatography due to its high water solubility.[2]

  • Problem: Difficulty in extracting the product from the aqueous phase and streaking on silica gel during column chromatography.

  • Solutions:

    • Liquid-Liquid Extraction: Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be basic (e.g., with NaOH) will help in extracting the free amine into the organic layer.[2]

    • Chromatography: Consider using a more polar stationary phase like alumina or a modified silica gel for column chromatography.[2] A polar solvent system, possibly with a small amount of a basic modifier like triethylamine, can also help to reduce streaking on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 1-Methylazepan-4-one

This protocol describes a general procedure for the synthesis of this compound from 1-methylazepan-4-one hydrochloride.

Materials:

  • 1-Methylazepan-4-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1-methylazepan-4-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • To the remaining aqueous solution, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to basify the mixture.

  • Separate the organic layer, and extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or alumina if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

ParameterCondition ACondition BCondition C
Reducing Agent NaBH₄NaBH(OAc)₃H₂/Ni
Solvent MethanolDichloromethaneEthanol
Temperature 0 °C to RTRoom Temperature50 °C
Typical Yield 85-95%90-98%80-90%
Notes Cost-effectiveMild and selectiveRequires specialized equipment

Note: The yields are typical and can vary based on the scale and purity of the reagents.

Visualizations

reaction_pathway 1-Methylazepan-4-one 1-Methylazepan-4-one reductive_amination Reductive Amination (e.g., NaBH4, MeOH) 1-Methylazepan-4-one->reductive_amination This compound This compound reductive_amination->this compound

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield in Synthesis check_reagents Check Purity and Activity of Starting Materials & Reagents start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, pH, Time) start->optimize_conditions workup_issue Investigate Work-up and Purification Steps start->workup_issue side_reactions Analyze for Side Reactions (e.g., Enolization) start->side_reactions solution_reagents Use Pure/Fresh Reagents check_reagents->solution_reagents solution_conditions Adjust T, pH, or Time optimize_conditions->solution_conditions solution_workup Modify Extraction pH or Chromatography Method workup_issue->solution_workup solution_side_reactions Lower Temperature, Slow Addition side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting common issues in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during complex synthetic routes. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield in a multi-step synthesis is consistently low. What are the common causes?

Low yields in multi-step synthesis can arise from a variety of factors at each step. Common culprits include incomplete reactions, product loss during workup and purification, and degradation of intermediates.[1][2] It's crucial to analyze each step individually to pinpoint the source of the problem.

Q2: How can I minimize the formation of side products in my reactions?

The formation of side products is a frequent challenge in organic synthesis.[3] To minimize them, consider the following:

  • Reaction Conditions: Temperature, reaction time, and order of reagent addition can significantly impact selectivity.[4]

  • Purity of Reagents: Impurities in starting materials or solvents can catalyze unwanted side reactions.[2][5]

  • Protecting Groups: For complex molecules with multiple reactive sites, the use of protecting groups can prevent undesired side reactions.[6]

Q3: My reaction appears to have stalled and is not going to completion. What steps can I take?

A stalled reaction can be frustrating. Here are a few things to investigate:

  • Reagent Activity: Ensure your reagents, especially catalysts, are active and have not degraded.[5] Some reagents may need to be freshly prepared or purified.[4]

  • Equilibrium: The reaction may have reached equilibrium. If so, you might need to remove a byproduct to drive the reaction forward.

  • Inhibitors: Trace impurities in your starting materials or solvent could be inhibiting the reaction.[5]

Q4: I'm having trouble purifying my intermediate product. What are some common purification challenges and their solutions?

Purification is a critical step where significant product loss can occur.[1][7] Common challenges include:

  • Emulsions during extraction: These can be difficult to break. Try adding brine or gently swirling instead of vigorous shaking.[8]

  • Co-eluting impurities in chromatography: If impurities have similar polarity to your product, separation can be difficult. Consider using a different solvent system or a different type of stationary phase (orthogonal chromatography).[9]

  • Product oiling out during crystallization: This can happen if the solution is cooled too quickly or if the concentration is too high. Try using a more dilute solution and allowing it to cool slowly.

Troubleshooting Guides

Guide 1: Diagnosing and Improving Low Reaction Yield

Low yield is one of the most common issues in organic synthesis. This guide provides a systematic approach to identifying the cause and improving the outcome.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Present check_reaction->side_products Multiple spots/ peaks observed clean_reaction Clean Reaction, Low Isolated Yield check_reaction->clean_reaction High conversion, low recovery optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) incomplete->optimize_conditions check_reagents Check Reagent Quality/ Activity incomplete->check_reagents purification_issue Optimize Purification side_products->purification_issue modify_reaction Modify Reaction Conditions for Selectivity side_products->modify_reaction workup_loss Investigate Workup Procedure clean_reaction->workup_loss product_stability Check Product Stability clean_reaction->product_stability volatile_product Check for Product Volatility clean_reaction->volatile_product SideProducts root Unexpected Side Products Observed cause1 Reactivity Issues root->cause1 cause2 Contaminants root->cause2 cause3 Reaction Conditions root->cause3 subcause1_1 Lack of Selectivity cause1->subcause1_1 subcause1_2 Rearrangement cause1->subcause1_2 subcause2_1 Impure Starting Materials cause2->subcause2_1 subcause2_2 Solvent Impurities cause2->subcause2_2 subcause3_1 Incorrect Temperature cause3->subcause3_1 subcause3_2 Prolonged Reaction Time cause3->subcause3_2 FailedReaction start Reaction Failed (No Product Formation) check_sm Verify Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions check_procedure Review Experimental Procedure start->check_procedure sm_impure Starting Material Impure check_sm->sm_impure reagents_bad Reagents Degraded or Incorrectly Weighed check_reagents->reagents_bad conditions_wrong Conditions Incorrect check_conditions->conditions_wrong procedure_error Procedural Error check_procedure->procedure_error purify_sm Purify Starting Material sm_impure->purify_sm new_reagents Use Fresh/Purified Reagents and Recalculate reagents_bad->new_reagents adjust_conditions Adjust Conditions and Rerun conditions_wrong->adjust_conditions rerun_carefully Rerun Reaction Following Procedure Carefully procedure_error->rerun_carefully

References

Technical Support Center: Identification and Characterization of Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts from chemical syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of synthesis byproducts.

Problem Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram (HPLC/GC) Contamination from solvents, glassware, or the instrument itself.[1][2][3]Run a blank injection (mobile phase only) to identify system-related peaks.[1] Ensure high-purity solvents and meticulously clean all glassware.[1]
Carryover from a previous injection.[1][4]Implement a robust needle wash protocol between injections. If carryover persists, inject a blank solvent after a high-concentration sample to assess the extent of the issue.[4]
Late eluting compounds from a prior analysis.[4]Extend the run time of a blank injection to check for late-eluting peaks.[4] If identified, modify the gradient to ensure all compounds elute within the run time.
Degradation of the sample in the autosampler.Use cooled autosamplers for thermally labile compounds. Minimize the time samples spend in the autosampler before injection.
Poor Resolution or Co-eluting Peaks (HPLC/GC) Inadequate chromatographic method.[5][6][7][8]Optimize the mobile phase composition, gradient profile, column temperature, and flow rate.[9][6][7] Consider using a column with a different stationary phase to alter selectivity.[9][6]
Column overload.[10]Reduce the injection volume or the sample concentration.
Column degradation.[10]Use a guard column to protect the analytical column.[2] If performance degrades, try flushing or regenerating the column according to the manufacturer's instructions. If this fails, replace the column.
Low Signal Intensity or No Peak Detected (MS) Improper sample concentration.[11][12]Optimize the sample concentration; if it's too dilute, the signal may be too weak, and if it's too concentrated, ion suppression can occur.[11]
Inefficient ionization.[11]Experiment with different ionization sources (e.g., ESI, APCI) to find the most suitable one for your analyte.[11]
Incorrect instrument parameters.[12]Regularly tune and calibrate the mass spectrometer.[11] Optimize parameters such as ion source voltage and collision energy.[12]
Inaccurate Mass Measurement (MS) Instrument not calibrated correctly.[11]Perform regular mass calibration with appropriate standards.[11]
Instrument contamination or drift.[11]Follow the manufacturer's maintenance schedule to keep the instrument clean and performing optimally.[11]
Poor Signal-to-Noise in NMR Spectrum Insufficient sample concentration.[13][14]For a standard 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical.[13][15] For 13C NMR, higher concentrations may be needed.[15]
Presence of paramagnetic impurities.Remove trace metals by treating the sample with a chelating agent or by filtration through a small plug of silica gel.
Poor magnetic field homogeneity (shimming).[16]Ensure the sample is prepared in a quality NMR tube with the correct solvent volume.[16] Re-shim the instrument before acquiring data.
Low Yield of Isolated Byproduct (Preparative HPLC) Suboptimal separation conditions leading to poor fraction collection.Develop a robust separation method on an analytical scale first, then scale up to preparative chromatography.
Degradation of the byproduct during isolation.Use a mobile phase and temperature that ensure the stability of the target compound.
Inefficient removal of solvent from the collected fractions.Use appropriate techniques like lyophilization or rotary evaporation, considering the byproduct's stability.

Frequently Asked Questions (FAQs)

Q1: What are the different types of byproducts and impurities I should be aware of?

A1: According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[17][18]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or other residual metals that originate from the manufacturing process.[18]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the drug substance.[18]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in a new drug substance?

A2: The ICH Q3A guidelines provide thresholds based on the maximum daily dose (MDD) of the drug substance. These thresholds determine the level of scrutiny required for each impurity.[18][19]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day Total Daily Intake (TDI), whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

Q3: How do I perform a forced degradation study to identify potential degradation products?

A3: Forced degradation studies, or stress testing, are essential for identifying likely degradation products and demonstrating the stability-indicating nature of analytical methods.[20][21][22] The typical stress conditions include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[23][24]

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[24]

  • Thermal Stress: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-80°C).[24]

  • Photostability: Exposing the drug substance to light with a specific illumination and UV energy, as defined by ICH Q1B guidelines.[24]

Q4: My chromatogram shows a peak with a shoulder. Is this a single compound or co-elution?

A4: A shoulder on a peak is a strong indication of co-elution, where two or more compounds are not fully separated.[5] To confirm, you can use a diode array detector (DAD) for peak purity analysis.[5][6] If the UV spectra across the peak are not identical, it confirms the presence of multiple components.[5] Mass spectrometry can also be used to check for different mass-to-charge ratios across the peak.[5]

Q5: What is the best way to elucidate the structure of an unknown byproduct?

A5: A combination of analytical techniques is typically employed for structure elucidation. High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) helps in identifying structural fragments.[25] Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D 1H and 13C, and 2D experiments like COSY, HSQC, and HMBC) is the most powerful technique for determining the complete chemical structure.

Experimental Protocols

Protocol 1: General HPLC Method Development for Impurity Profiling
  • Information Gathering: Collect all available information about the analyte and potential impurities, including their structures, UV spectra, and solubility.

  • Column and Mobile Phase Selection:

    • Start with a C18 column as it is a versatile choice for a wide range of compounds.[26]

    • Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic in 20-30 minutes) to determine the approximate elution conditions for the main compound and any impurities.

  • Method Optimization:

    • Gradient Adjustment: Modify the gradient slope to improve the separation of closely eluting peaks. A shallower gradient provides better resolution.[7]

    • pH Optimization: If the compounds are ionizable, varying the pH of the aqueous mobile phase can significantly alter selectivity.[27]

    • Organic Modifier: If resolution is still poor, try a different organic modifier (e.g., switch from acetonitrile to methanol).[7]

    • Temperature: Adjusting the column temperature can also impact selectivity and peak shape.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[26]

Protocol 2: Forced Degradation by Acid Hydrolysis
  • Sample Preparation: Prepare a solution of the drug substance in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[23]

  • Stress Application: Add an equal volume of 0.1 N HCl to the drug solution.[23] If no degradation is observed at room temperature, the mixture can be heated (e.g., to 60°C).[23][24]

  • Time Points: Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.[23]

  • Analysis: Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Control Sample: Prepare and analyze a control sample (drug substance in the solvent without acid) in parallel to differentiate degradation products from other impurities.[23]

Protocol 3: NMR Sample Preparation for Byproduct Characterization
  • Sample Purity: Ensure the isolated byproduct is as pure as possible. Residual solvents from purification can complicate the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble.[16][28] Common solvents include CDCl₃, DMSO-d₆, and D₂O.[15]

  • Concentration: For a 1H NMR spectrum, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][15]

  • Filtration: To remove any particulate matter, which can adversely affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[13]

  • Internal Standard: An internal standard (e.g., tetramethylsilane, TMS) can be added for accurate chemical shift referencing, although the residual solvent peak is often used for this purpose.[28]

  • Analysis: Acquire the desired NMR spectra (1H, 13C, and 2D experiments as needed).

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_detection Byproduct Detection cluster_isolation Isolation cluster_characterization Characterization Synthesis Chemical Synthesis Crude_Analysis Initial Analysis of Crude Product (e.g., HPLC, TLC) Synthesis->Crude_Analysis Unexpected_Peak Unexpected Peak Detected Crude_Analysis->Unexpected_Peak Isolation Isolation of Byproduct (e.g., Preparative HPLC) Unexpected_Peak->Isolation MS Mass Spectrometry (MS, HRMS, MS/MS) Isolation->MS NMR NMR Spectroscopy (1D, 2D) Isolation->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Troubleshooting_Unexpected_Peak Start Unexpected Peak Observed in Chromatogram Blank_Injection Inject a Blank (Mobile Phase Only) Start->Blank_Injection Peak_Present_Blank Peak Present in Blank? Blank_Injection->Peak_Present_Blank System_Contamination Source is System/Solvent Contamination Peak_Present_Blank->System_Contamination Yes Carryover_Check Inject Blank After High Conc. Sample Peak_Present_Blank->Carryover_Check No Peak_Present_Carryover Peak Present After High Conc. Sample? Carryover_Check->Peak_Present_Carryover Carryover Issue is Sample Carryover Peak_Present_Carryover->Carryover Yes Late_Elution_Check Extend Run Time Peak_Present_Carryover->Late_Elution_Check No Peak_Appears_Later Peak Appears at Later Time? Late_Elution_Check->Peak_Appears_Later Late_Elution Issue is Late Elution Peak_Appears_Later->Late_Elution Yes True_Byproduct Peak is Likely a True Byproduct/Degradant Peak_Appears_Later->True_Byproduct No

References

Navigating the Stereochemical Maze: A Technical Support Center for 1-Methylazepan-4-ol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the common challenges encountered in the stereocontrolled synthesis of 1-Methylazepan-4-ol derivatives. The information is presented in a clear question-and-answer format, offering practical troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound derivatives, focusing on achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereocontrolled synthesis of this compound?

A1: The main challenge lies in controlling the diastereoselectivity during the reduction of the precursor, 1-methylazepan-4-one. The flexible seven-membered azepane ring can exist in multiple conformations, making it difficult to achieve selective attack of a reducing agent on one face of the carbonyl group. This often leads to a mixture of cis and trans diastereomers. A secondary challenge is the purification of the desired diastereomer from the resulting mixture, as they can have similar physical properties.[1]

Q2: How can I control the formation of cis vs. trans this compound?

A2: The stereochemical outcome of the reduction of 1-methylazepan-4-one is primarily influenced by the steric bulk of the hydride reagent. Bulky reducing agents will preferentially attack from the less sterically hindered face of the ketone, while smaller reducing agents may show less selectivity or favor attack from the more sterically hindered face.[2]

Q3: What are the best methods for separating the cis and trans diastereomers of this compound?

A3: Separation of diastereomers can be achieved through several techniques. Flash column chromatography on silica gel is a common method, as diastereomers have different physical properties and may exhibit different retention factors.[1] In some cases, recrystallization can be an effective method for purification, particularly if one diastereomer is significantly less soluble than the other in a given solvent system.[3]

Troubleshooting Common Issues

Problem 1: Low Diastereoselectivity (Obtaining a ~1:1 mixture of cis and trans isomers)

  • Possible Cause: The reducing agent used is not sterically demanding enough to differentiate between the two faces of the carbonyl group.

  • Solution: To favor the formation of the trans isomer (equatorial attack), employ a bulkier reducing agent such as L-Selectride® or lithium aluminum tri-tert-butoxyhydride. To favor the cis isomer (axial attack), a less sterically hindered reagent like sodium borohydride can be used, although selectivity may be lower.[2]

  • Possible Cause: The reaction temperature is too high, leading to reduced selectivity.

  • Solution: Perform the reduction at lower temperatures (e.g., -78 °C) to enhance the kinetic control of the reaction and improve diastereoselectivity.

Problem 2: Difficulty in Separating Diastereomers by Column Chromatography

  • Possible Cause: The chosen solvent system does not provide adequate resolution of the two isomers.

  • Solution: Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier, such as triethylamine, can sometimes improve peak shape and resolution for amines.

  • Possible Cause: The diastereomers have very similar polarities.

  • Solution: Consider derivatization of the alcohol functionality to create esters (e.g., acetates or benzoates). These derivatives may have significantly different chromatographic behavior, allowing for easier separation. The protecting group can then be removed to yield the pure alcohol diastereomers.

Quantitative Data Summary

The following table summarizes typical diastereomeric ratios (d.r.) obtained during the reduction of 1-methylazepan-4-one under various conditions.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Methanol (MeOH)060:40
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)070:30
L-Selectride®Tetrahydrofuran (THF)-7810:90
K-Selectride®Tetrahydrofuran (THF)-785:95

Key Experimental Protocols

Protocol 1: Diastereoselective Reduction of 1-Methylazepan-4-one to favor trans-1-Methylazepan-4-ol

  • Preparation: A flame-dried round-bottom flask is charged with 1-methylazepan-4-one (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: L-Selectride® (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M sodium hydroxide solution, and then water again.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the trans and cis isomers.

Protocol 2: Separation of cis and trans Diastereomers via Flash Column Chromatography

  • Column Packing: A glass column is packed with silica gel using a slurry method with the initial mobile phase.

  • Sample Loading: The crude mixture of diastereomers is dissolved in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and loaded onto the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent peak tailing.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure diastereomers.

  • Solvent Removal: Fractions containing the pure products are combined and the solvent is removed under reduced pressure to yield the isolated cis and trans isomers of this compound.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity in Reduction cause1 Sub-optimal Reducing Agent start->cause1 cause2 High Reaction Temperature start->cause2 solution1 Use Bulky Reagent (e.g., L-Selectride) for trans cause1->solution1 solution2 Use Small Reagent (e.g., NaBH4) for cis cause1->solution2 solution3 Lower Reaction Temperature (e.g., -78 °C) cause2->solution3

Caption: Troubleshooting workflow for low diastereoselectivity.

separation_workflow start Synthesized Mixture of Diastereomers chromatography Flash Column Chromatography start->chromatography check_separation Adequate Separation? chromatography->check_separation success Isolated Pure Diastereomers check_separation->success Yes optimize_solvent Optimize Solvent System check_separation->optimize_solvent No derivatize Derivatize Alcohol check_separation->derivatize Still No optimize_solvent->chromatography separate_derivatives Separate Derivatives derivatize->separate_derivatives deprotect Deprotection separate_derivatives->deprotect deprotect->success

References

Technical Support Center: Refinement of Purification Techniques for 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methylazepan-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route, which typically involves the reduction of 1-Methylazepan-4-one. Potential impurities include:

  • Unreacted Starting Material: Residual 1-Methylazepan-4-one.

  • Over-reduction Products: While less common with milder reducing agents like sodium borohydride, stronger agents could potentially lead to the formation of 1-methylazepane.

  • Salts: Inorganic salts (e.g., sodium borate, sodium chloride) are often generated during the reaction quench and workup steps.[1]

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., methanol, ethanol, ethyl acetate).

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC₇H₁₅NO[2]
Molecular Weight129.20 g/mol [2]
Boiling Point (Predicted)205 °C at 760 mmHg[3]
Flash Point76 °C[3]
pKa (Predicted)15.09 ± 0.20[3]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.

  • Vacuum Distillation: Ideal for large-scale purification to remove non-volatile impurities. Given its relatively high boiling point, distillation should be performed under reduced pressure to prevent thermal decomposition.[4][5]

  • Recrystallization: A good option if the crude product is a solid or can be converted to a crystalline salt (e.g., hydrochloride). This method is effective for removing soluble impurities.[6]

  • Flash Column Chromatography: Suitable for small to medium-scale purification, especially for removing impurities with similar polarity.[7]

Troubleshooting Guides

Vacuum Distillation

Q4: I am experiencing bumping or uneven boiling during the vacuum distillation of this compound. What could be the cause and how can I resolve it?

A4: Bumping is a common issue when distilling high-boiling point liquids under vacuum.

  • Cause: Insufficient agitation or the absence of boiling chips. Under vacuum, localized superheating of the liquid can occur, leading to sudden, violent boiling.

  • Solution:

    • Stirring: Use a magnetic stir bar and stir plate to ensure smooth and even boiling.

    • Boiling Chips: While less effective under high vacuum, fresh boiling chips can be used for moderate vacuum levels.

    • Nitrogen Bleed: Introducing a fine stream of nitrogen into the distillation flask can help to promote smoother boiling.

Q5: The distillation of this compound is very slow, or the compound is not distilling over at the expected temperature. What should I do?

A5: This issue can arise from several factors related to pressure and temperature.

  • Cause:

    • Inadequate Vacuum: The vacuum may not be low enough to sufficiently reduce the boiling point.

    • Heat Loss: Poor insulation of the distillation apparatus can lead to heat loss and prevent the compound from reaching its boiling point.

    • Incorrect Thermometer Placement: The thermometer bulb may not be correctly positioned to accurately measure the vapor temperature.

  • Solution:

    • Check for Leaks: Ensure all joints are properly sealed and that the vacuum pump is functioning correctly.

    • Insulate the Apparatus: Wrap the distillation flask and column with glass wool or aluminum foil to minimize heat loss.

    • Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.

Recrystallization

Q6: I am unable to find a suitable single solvent for the recrystallization of this compound. What are my options?

A6: Finding a single solvent that dissolves the compound well at high temperatures but poorly at low temperatures can be challenging for polar molecules like this compound.

  • Solution:

    • Mixed Solvent System: Use a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol, methanol, ethyl acetate) and one in which it is insoluble (e.g., hexane, diethyl ether).[8] Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Salt Formation: Convert the free base to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol). The salt is often more crystalline and may have more favorable solubility properties for recrystallization from polar solvents like ethanol or methanol/water mixtures.[6]

Q7: My this compound is oiling out during recrystallization instead of forming crystals. How can I prevent this?

A7: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid.

  • Cause:

    • High Impurity Levels: Significant amounts of impurities can depress the melting point of the compound.

    • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oil over crystals.

    • Inappropriate Solvent: The chosen solvent may be too good a solvent even at low temperatures.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: Add a small crystal of pure this compound to induce crystallization.

    • Adjust Solvent System: If using a mixed solvent system, try adding slightly more of the "poor" solvent.

Flash Column Chromatography

Q8: this compound is streaking or tailing on my silica gel column, leading to poor separation. How can I improve the peak shape?

A8: The basic nature of the tertiary amine in this compound can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing tailing.[6]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive into the mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used.[6]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to help elute the compound in a sharper band.

Q9: I am experiencing low recovery of this compound from my silica gel column. Where might my product be?

A9: Low recovery can be due to irreversible adsorption onto the silica gel or loss during workup.

  • Cause:

    • Irreversible Adsorption: The basic amine may be binding too strongly to the acidic silica gel.

    • Product Volatility: While not highly volatile, some product may be lost during solvent removal if excessive heat or vacuum is applied.

  • Solution:

    • Use Basic Additives: As mentioned above, adding a basic modifier like triethylamine to the eluent can prevent strong adsorption.[6]

    • Flush the Column: After collecting the main fractions, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% triethylamine) to recover any remaining product.

    • Careful Solvent Removal: Use a rotary evaporator with a controlled temperature and vacuum to remove the solvent from the collected fractions.

Experimental Protocols

Vacuum Distillation of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and free of cracks. A magnetic stir bar should be placed in the distillation flask.

  • Sample Preparation: Charge the distillation flask with the crude this compound (no more than two-thirds full).

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The expected boiling point will depend on the pressure. For example, at ~10 mmHg, the boiling point is estimated to be around 90-100 °C.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before carefully releasing the vacuum.

Recrystallization of this compound from Ethyl Acetate/Hexane

This protocol is an example of a mixed-solvent recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Cloudiness: While the solution is still hot, add hexane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography of this compound

This protocol provides a starting point for chromatographic purification.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, containing 0.5% triethylamine. A typical gradient might be from 10% to 50% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation~90%>98%80-90%Scalable, effective for non-volatile impurities.Requires specialized equipment, potential for thermal degradation.
Recrystallization~95%>99%70-85%High purity achievable, simple procedure.Finding a suitable solvent can be challenging, potential for oiling out.
Flash Chromatography~90%>97%60-80%Good for removing impurities with similar polarity.Less scalable, requires solvent and silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start 1-Methylazepan-4-one reduction Reduction (e.g., NaBH4) start->reduction crude Crude this compound reduction->crude distillation Vacuum Distillation crude->distillation High Boiling Point recrystallization Recrystallization crude->recrystallization Solid Product chromatography Flash Chromatography crude->chromatography Small Scale / Similar Impurities pure Pure this compound distillation->pure recrystallization->pure chromatography->pure gcms GC-MS pure->gcms Purity Check nmr NMR pure->nmr Structural Verification

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography issue Tailing or Streaking of This compound Peak start->issue cause Interaction of Basic Amine with Acidic Silica Gel issue->cause solution1 Add Triethylamine (0.1-1%) to Mobile Phase cause->solution1 solution2 Use Alumina or Amine-Functionalized Silica cause->solution2 solution3 Use Gradient Elution cause->solution3

Caption: Troubleshooting peak tailing in the column chromatography of this compound.

References

Technical Support Center: Overcoming Poor Diastereoselectivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor diastereoselectivity in your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate to improve the diastereomeric ratio (d.r.)?

A1: When faced with low diastereoselectivity, the most impactful and often easiest parameters to modify are temperature and solvent .

  • Temperature: Lowering the reaction temperature is generally the first course of action.[1] This often enhances selectivity by favoring the transition state with the lower activation energy, leading to the kinetic product.[1] However, there are instances where higher temperatures can surprisingly lead to increased diastereoselectivity, so a systematic screening is recommended.[2]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the stability of different transition states, sometimes even reversing the diastereoselectivity.[3][4][5] A systematic screening of solvents with varying properties (e.g., non-polar aprotic, polar aprotic, polar protic) is a crucial step in optimization.[6][7][8]

Q2: I've tried optimizing the temperature and solvent, but the diastereoselectivity is still not satisfactory. What other strategies can I employ?

A2: If temperature and solvent optimization are insufficient, consider the following more advanced strategies:

  • Catalyst Control: The choice of catalyst can profoundly influence the stereochemical outcome. Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, directing the formation of one diastereomer over the other.[6][9][10][11][12] Screening different catalysts, including those with different metals or ligands, can be highly effective.[13] In some cases, a catalyst can even override the inherent substrate bias to produce the less favored diastereomer.[10][12]

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical course of a reaction.[14] After the desired stereocenter is set, the auxiliary can be removed. This is a powerful and widely used strategy for achieving high diastereoselectivity.[15][16]

  • Substrate Modification: The structure of the substrate itself plays a critical role in diastereoselectivity.[17] Modifying substituents on the substrate can alter steric hindrance or introduce directing groups that favor a specific transition state.[18] For example, a bulky protecting group can block one face of a molecule, forcing a reagent to approach from the less hindered side.[19]

Q3: How do I systematically approach the optimization of reaction conditions to improve diastereoselectivity?

A3: A systematic approach is key to efficiently identifying optimal conditions. A general workflow is outlined below:

  • Initial Screening: Start by varying the most accessible parameters: temperature and solvent.

  • Catalyst/Ligand Screening: If a catalyst is used, screen a small library of related catalysts or ligands.

  • Concentration and Stoichiometry: Investigate the effect of reactant concentration and the stoichiometry of reagents.

  • Chiral Auxiliary/Directing Group Strategy: If other methods fail, consider redesigning the substrate to include a chiral auxiliary or a directing group.

Below is a visual representation of a general workflow for optimizing diastereoselectivity.

G General Workflow for Optimizing Diastereoselectivity start Poor Diastereoselectivity Observed temp_screen Systematic Temperature Screening (-78 °C, -40 °C, 0 °C, RT, etc.) start->temp_screen solvent_screen Solvent Screening (Varying Polarity & Coordinating Ability) temp_screen->solvent_screen If selectivity is still low optimized Optimized Diastereoselectivity temp_screen->optimized Success catalyst_screen Catalyst/Ligand Screening (If applicable) solvent_screen->catalyst_screen If selectivity is still low solvent_screen->optimized Success substrate_mod Substrate Modification Strategy (Chiral Auxiliary or Directing Group) catalyst_screen->substrate_mod If other methods are insufficient catalyst_screen->optimized Success substrate_mod->optimized Success

Caption: A general workflow for optimizing the diastereoselectivity of a chemical reaction.

Troubleshooting Guides

Issue 1: Inconsistent Diastereomeric Ratios Between Batches

Possible Causes and Solutions:

CauseTroubleshooting Steps
Variations in Reaction Temperature Ensure consistent and accurate temperature control throughout the reaction, especially during reagent addition. Use a cryostat for precise low-temperature reactions.
Inconsistent Solvent Purity/Anhydrous Conditions Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly dried. Trace amounts of water can significantly impact some reactions.
Reagent Purity and Stoichiometry Use reagents of the same purity for each batch. Accurately measure all reagents to ensure consistent stoichiometry.
Rate of Reagent Addition The rate at which reagents are added can influence selectivity. Use a syringe pump for consistent and controlled addition.
Issue 2: Reversal of Diastereoselectivity Observed Under Certain Conditions

Possible Causes and Solutions:

CauseTroubleshooting Steps
Change in Reaction Mechanism A change in solvent or catalyst can sometimes alter the reaction mechanism, leading to a different diastereomer.[10] Carefully analyze the conditions that led to the reversal to understand the underlying mechanistic change.
Kinetic vs. Thermodynamic Control At lower temperatures, the kinetically favored product is often formed. At higher temperatures, the reaction may equilibrate to the thermodynamically more stable product.[20] Monitor the reaction over time at different temperatures to determine if equilibration is occurring.
Chelation vs. Non-Chelation Control In reactions involving metal catalysts, the presence or absence of a chelating group on the substrate can dictate the stereochemical outcome. The choice of solvent can influence the strength of chelation.

The logical relationship between kinetic and thermodynamic control is depicted in the following diagram.

G Kinetic vs. Thermodynamic Product Formation Reactants Reactants TS_Kinetic Transition State (Lower Activation Energy) Reactants->TS_Kinetic Low Temp TS_Thermo Transition State (Higher Activation Energy) Reactants->TS_Thermo High Temp Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->Product_Thermo Equilibration (Higher Temp)

Caption: The relationship between kinetic and thermodynamic control in a reaction.

Experimental Protocols

General Protocol for a Systematic Solvent Screen

This protocol outlines a general method for screening solvents to optimize diastereoselectivity.

Materials:

  • Starting materials for the reaction

  • A selection of anhydrous solvents from different classes (e.g., toluene, dichloromethane, tetrahydrofuran, acetonitrile, methanol)

  • Standard laboratory glassware and inert atmosphere setup (if required)

Procedure:

  • Set up a parallel reaction in several small-scale reaction vessels.

  • To each vessel, add the starting materials and any necessary reagents, ensuring the stoichiometry is identical for each reaction.

  • Add a different anhydrous solvent to each vessel.

  • Run all reactions at the same temperature and for the same amount of time.

  • Upon completion, quench the reactions and work up each one identically.

  • Analyze the crude product from each reaction by a suitable method (e.g., ¹H NMR, GC, or HPLC) to determine the diastereomeric ratio.

  • Compare the results to identify the solvent that provides the highest diastereoselectivity.

General Protocol for Employing a Chiral Auxiliary (Evans Oxazolidinone Example)

This protocol provides a general workflow for an aldol reaction using an Evans oxazolidinone chiral auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • Acyl chloride

  • Lewis acid (e.g., TiCl₄)

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve the oxazolidinone in anhydrous THF at -78 °C.

    • Add n-BuLi dropwise and stir for 15 minutes.

    • Add the acyl chloride and stir for 30 minutes.

  • Aldol Reaction:

    • Cool the solution of the N-acyloxazolidinone to -78 °C.

    • Add the Lewis acid (e.g., TiCl₄) and stir for 10 minutes.

    • Add the aldehyde and stir until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

  • Cleavage of the Auxiliary:

    • The auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired chiral product.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on diastereoselectivity from various literature examples.

Table 1: Effect of Solvent on Diastereoselectivity in an Intramolecular Photocycloaddition [5]

SolventDiastereomeric Ratio (7:8)
Methanol5:1
Acetonitrile3.3:1

Table 2: Catalyst-Controlled Diastereoselectivity in a Tandem Asymmetric Reaction [21]

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1 1:1596%
Q-2c 10:197%

Table 3: Effect of Temperature on Diastereoselectivity of an Intermolecular Radical Coupling [20]

Temperature (°C)Diastereomeric Excess (de)
-78~36%
20~58%

References

Technical Support Center: Managing Impurities in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

1. What are the common sources of impurities in pharmaceutical intermediates?

Impurities in pharmaceutical intermediates can originate from various sources throughout the manufacturing process. These include:

  • Raw Materials: Impurities present in starting materials and reagents can be carried through the synthesis.[1]

  • Manufacturing Process: Side reactions, incomplete reactions, and changes in reaction conditions like temperature and pH can generate process-related impurities.[2]

  • Degradation: The drug substance itself can degrade over time due to factors like heat, light, or humidity, forming degradation products.[2]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed are a common type of impurity.[3]

  • Catalysts and Reagents: Trace amounts of catalysts, reagents, and other materials like filter aids can remain in the final product.[1][3]

  • Storage and Packaging: Improper storage conditions and interaction with packaging materials can also lead to the formation of impurities.[2]

2. What are the regulatory guidelines for controlling impurities in pharmaceuticals?

The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control in pharmaceutical products. Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances.[4] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • ICH Q3B(R2): Impurities in New Drug Products. This guideline addresses impurities in the final drug product.

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents.[5][6] This guideline classifies residual solvents based on their toxicity and provides permissible daily exposure (PDE) limits.

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. This guideline focuses on the assessment and control of mutagenic impurities.

3. What is the difference between reporting, identification, and qualification thresholds for impurities?

According to ICH Q3A(R2), the thresholds for impurities are defined as follows:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[4]

These thresholds are based on the maximum daily dose of the drug substance.

Troubleshooting Guides

Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis

Problem: An unknown peak appears in my HPLC chromatogram.

Possible Causes and Solutions:

  • Contamination:

    • Mobile Phase: Impurities in solvents or buffers can introduce extraneous peaks. Prepare fresh mobile phase using high-purity solvents and reagents.

    • Glassware: Improperly cleaned glassware can be a source of contamination. Ensure all vials and containers are thoroughly cleaned.

    • Sample Preparation: Contamination can be introduced during sample handling. Review your sample preparation procedure.

    • System Contamination: Buildup in the injector, pump seals, or detector can leach out. Flush the system with a strong solvent.

  • Late Elution from a Previous Injection:

    • A peak from a previous run may elute late. Extend the run time to see if the peak appears consistently.

  • Degradation:

    • The analyte may be degrading in the sample solvent or on the column. Investigate the stability of the analyte under the analytical conditions.

  • Air Bubbles:

    • Air bubbles in the mobile phase or pump can cause spurious peaks. Degas the mobile phase and purge the pump.

Logical Flow for Investigating an Unknown Peak:

Start Unknown Peak Observed Blank_Injection Inject Blank (Mobile Phase) Start->Blank_Injection Peak_Present_Blank Peak Present? Blank_Injection->Peak_Present_Blank System_Contamination Source is System or Mobile Phase Peak_Present_Blank->System_Contamination Yes Sample_Contamination Source is Sample or Diluent Peak_Present_Blank->Sample_Contamination No Extend_Run_Time Extend Run Time of Previous Injection Sample_Contamination->Extend_Run_Time Peak_Reappears Peak Reappears? Extend_Run_Time->Peak_Reappears Late_Elution Late Eluting Peak Peak_Reappears->Late_Elution Yes Investigate_Degradation Investigate Sample Degradation Peak_Reappears->Investigate_Degradation No

Caption: Troubleshooting workflow for an unknown HPLC peak.

Troubleshooting Crystallization Purification

Problem: Low yield or poor purity after crystallization.

Possible Causes and Solutions:

  • Solvent Selection:

    • Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor, leading to low yield.[7] Use the minimum amount of hot solvent required to dissolve the solid.

    • Inappropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Experiment with different solvents or solvent mixtures.

  • Cooling Rate:

    • Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Impurities:

    • High impurity load: If the starting material is highly impure, a single crystallization may not be sufficient to achieve the desired purity. Consider a pre-purification step like column chromatography or a second crystallization.

    • Insoluble impurities: If there are insoluble impurities, they should be removed by hot filtration before cooling the solution.

  • Seeding:

    • No crystal formation: If no crystals form upon cooling, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[7]

Data Presentation

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances [4][9]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI: Total Daily Intake

Table 2: ICH Q3C(R8) Limits for Common Residual Solvents [5][6]

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Benzene120.02
Carbon Tetrachloride140.04
1,2-Dichloroethane150.05
Acetonitrile24104.1
Chloroform2600.6
Methanol2300030
Toluene28908.9
Ethanol3500050
Acetone3500050
Isopropyl Acetate3500050

Table 3: Comparison of Common Analytical Techniques for Impurity Profiling

TechniqueTypical ApplicationLimit of Detection (LOD) / Limit of Quantification (LOQ)AdvantagesDisadvantages
HPLC-UV Quantifying known and unknown organic impuritiesTypically in the low ppm rangeRobust, versatile, widely availableMay not be suitable for non-UV active compounds
GC-FID/MS Analysis of volatile and semi-volatile impurities, residual solventsCan reach sub-ppm levels, especially with MSHigh resolution for volatile compounds, MS provides structural informationNot suitable for non-volatile or thermally labile compounds
LC-MS Identifying unknown impurities, quantifying trace-level impuritiesCan reach ppb levelsProvides molecular weight and structural information, highly sensitiveMatrix effects can suppress ionization, more complex than HPLC-UV
NMR Structure elucidation of isolated impuritiesTypically requires µg to mg quantitiesProvides definitive structural informationLower sensitivity compared to MS, requires pure sample
ICP-MS Analysis of elemental impuritiesCan reach ppb to ppt levelsHighly sensitive and specific for elemental analysisDestructive technique, requires sample digestion

Experimental Protocols

Protocol: HPLC Method Development for Impurity Profiling

Objective: To develop a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its known and potential impurities.

Methodology:

  • Information Gathering:

    • Collect information on the API's physicochemical properties (pKa, solubility, UV spectrum) and the structures of known impurities.[10]

    • Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to generate potential degradation products.[11][12]

  • Initial Screening:

    • Column Selection: Screen a variety of columns with different stationary phases (e.g., C18, C8, Phenyl, Cyano) to evaluate different selectivities.

    • Mobile Phase Selection: Start with a simple mobile phase system, typically acetonitrile or methanol with water or a buffer.

    • Gradient Elution: Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) to get a general idea of the retention behavior of the API and impurities.

  • Method Optimization:

    • Mobile Phase pH: Optimize the pH of the aqueous mobile phase, especially for ionizable compounds, to improve peak shape and resolution.

    • Organic Modifier: Evaluate different organic modifiers (acetonitrile vs. methanol) as they can provide different selectivities.

    • Gradient Profile: Adjust the gradient slope and duration to improve the separation of critical peak pairs.

    • Temperature: Investigate the effect of column temperature on retention and selectivity.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Method Development:

Start Start: Method Development Info_Gathering Information Gathering (API Properties, Forced Degradation) Start->Info_Gathering Initial_Screening Initial Screening (Columns, Mobile Phases, Gradient) Info_Gathering->Initial_Screening Optimization Method Optimization (pH, Organic Modifier, Gradient, Temp.) Initial_Screening->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation End Final Method Validation->End

Caption: A streamlined workflow for HPLC method development.

Protocol: Isolation and Identification of an Unknown Impurity

Objective: To isolate a specific unknown impurity from a pharmaceutical intermediate and elucidate its structure.

Methodology:

  • Enrichment:

    • If the impurity is present at a very low level, it may be necessary to enrich it first. This can be achieved by techniques such as preparative HPLC or by synthesizing a batch of the intermediate under conditions known to favor the formation of the impurity.

  • Isolation:

    • Preparative HPLC: This is the most common technique for isolating impurities. The analytical HPLC method is scaled up to a preparative scale to collect fractions containing the impurity of interest.[13]

    • Other Techniques: Depending on the nature of the impurity, other techniques like column chromatography or crystallization may also be used.[14]

  • Purity Check:

    • After isolation, the purity of the collected fraction should be confirmed using the analytical HPLC method.

  • Structure Elucidation:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the impurity. LC-MS/MS can provide fragmentation data to aid in structural elucidation.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the isolated impurity to determine its complete chemical structure.[14][15]

    • Other Spectroscopic Techniques: Fourier-transform infrared (FTIR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy can provide additional structural information.

  • Confirmation:

    • If possible, the proposed structure should be confirmed by synthesizing a reference standard and comparing its chromatographic and spectroscopic data with that of the isolated impurity.

Workflow for Impurity Isolation and Identification:

Start Unknown Impurity Detected Enrichment Enrichment (Optional) Start->Enrichment Isolation Isolation (e.g., Preparative HPLC) Enrichment->Isolation Purity_Check Purity Check (Analytical HPLC) Isolation->Purity_Check Structure_Elucidation Structure Elucidation (MS, NMR, etc.) Purity_Check->Structure_Elucidation Confirmation Confirmation (Synthesis of Standard) Structure_Elucidation->Confirmation End Impurity Identified Confirmation->End

Caption: General workflow for isolating and identifying an unknown impurity.

References

Stability studies of 1-Methylazepan-4-ol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylazepan-4-ol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound, a tertiary amine and a secondary alcohol, is susceptible to degradation through oxidation and pH-dependent pathways. The tertiary amine can be oxidized to an N-oxide, and the secondary alcohol can be oxidized to the corresponding ketone, 1-methylazepan-4-one. Under acidic or basic conditions, rearrangements or ring-opening reactions may occur, although azepane rings are generally stable.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and oxygen. For long-term storage, refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][3] This allows for the separation and quantification of the parent compound and its degradation products.

Q4: What are "forced degradation" studies, and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[4][5][6][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, which are regulatory requirements in drug development.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram - Contamination of the sample or mobile phase.- Degradation of the sample due to improper handling or storage.- Interaction with the container or closure.- Prepare fresh mobile phase and samples.- Ensure proper storage conditions (see FAQ 2).- Use inert container materials (e.g., glass, PTFE).
Poor peak shape or resolution - Inappropriate HPLC column or mobile phase.- Column degradation.- Sample overload.- Optimize the HPLC method (e.g., change column, mobile phase composition, pH, or gradient).- Use a new column or a guard column.- Reduce the sample concentration or injection volume.
Inconsistent results between replicates - Inaccurate sample preparation.- Instability of the compound in the analytical solvent.- Fluctuations in instrument performance.- Ensure accurate and precise pipetting and weighing.- Analyze samples immediately after preparation or store them under controlled conditions.- Perform system suitability tests to ensure consistent instrument performance.
Mass balance is less than 95% - Formation of non-chromophoric or volatile degradation products.- Adsorption of the compound or degradants onto the container surface.- Incomplete extraction of the compound from the formulation.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.- Use silanized glassware to minimize adsorption.- Optimize the sample extraction procedure.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][6]

1. Hydrolytic Degradation:

  • Procedure:

    • Prepare three solutions of this compound (1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 N Sodium Hydroxide (NaOH)

    • Store the solutions at 60°C and protect from light.

    • Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a solution of this compound (1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 1, 2, 4, 8, and 12 hours.

    • Analyze all samples by a stability-indicating HPLC method.

3. Photolytic Degradation:

  • Procedure:

    • Expose a solid sample and a solution (1 mg/mL in methanol/water) of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the exposure period.

4. Thermal Degradation:

  • Procedure:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C.

    • Withdraw samples at 1, 3, 7, and 14 days.

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data from the described forced degradation studies.

Table 1: Hydrolytic Degradation of this compound at 60°C

Time (hours)% Assay in 0.1 N HCl% Assay in Water% Assay in 0.1 N NaOH
0100.0100.0100.0
299.599.998.2
498.999.896.5
897.899.693.1
1296.799.590.0
2493.599.185.4

Table 2: Oxidative Degradation of this compound in 3% H₂O₂ at Room Temperature

Time (hours)% Assay Remaining
0100.0
195.2
290.8
482.1
868.5
1255.3

Table 3: Photolytic and Thermal Degradation of this compound

Condition% Assay Remaining
Photolytic (Solid)99.8
Photolytic (Solution)98.7
Thermal (Solid, 14 days at 80°C)99.2

Visualizations

The following diagrams illustrate the workflow for stability testing and the potential degradation pathways.

G cluster_0 Experimental Workflow for Forced Degradation A This compound Sample B Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B Subject to C Time Point Sampling B->C Over Time D Sample Preparation (Dilution, Neutralization) C->D E HPLC Analysis D->E F Data Interpretation (Assay, Impurity Profile) E->F

Caption: Workflow for Forced Degradation Studies.

G cluster_1 Potential Degradation Pathways parent This compound N_oxide N-Oxide Degradant parent->N_oxide Oxidation (H₂O₂) ketone 1-Methylazepan-4-one parent->ketone Oxidation ring_opened Ring-Opened Products parent->ring_opened Harsh Acid/Base

Caption: Potential Degradation Pathways for this compound.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methylazepan-4-ol, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two potential synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.

Route 1: Ring Expansion of 1-Methylpiperidin-4-one

This well-documented, three-step approach commences with the readily available 1-methylpiperidin-4-one and proceeds via a ring expansion strategy. The key stages involve a Henry reaction, nitro group reduction, and a subsequent Tiffeneau-Demjanov-type ring expansion.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol

To a solution of 1-methylpiperidin-4-one (100 mL, 0.81 mol) in ethanol (100 mL), nitromethane (66 mL, 1.22 mol) and sodium methoxide (2.21 g, 0.041 mol) are added. The reaction mixture is stirred at room temperature. After 30 minutes, an additional 150 mL of ethanol is added to facilitate stirring. The mixture is stirred for a further 48 hours, after which the resulting solid is filtered and washed with methyl tert-butyl ether (MTBE) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Step 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (6 g, 35 mmol) and Raney nickel (600 mg) in methanol (250 mL) is stirred at room temperature under a hydrogen atmosphere for 20 hours. The reaction mixture is then filtered through celite, and the solvent is removed under reduced pressure to afford 4-(aminomethyl)-1-methylpiperidin-4-ol.

Step 3: Synthesis of 1-Methylazepan-4-one Hydrochloride

4-(Aminomethyl)-1-methylpiperidin-4-ol (5 g, 34.67 mmol) is dissolved in glacial acetic acid (50 mL) and cooled to 0°C. A solution of sodium nitrite (2.46 g, 35.71 mmol) in water (25 mL) is added slowly, and the reaction is stirred overnight at 0°C. Following the reaction, 250 mL of dichloromethane (DCM) is added, and the pH is adjusted to 7-8 with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20 mL of isopropanol, and the pH is adjusted to <6 with a 3M solution of hydrogen chloride in isopropanol. The product, N-methylhexahydroazepin-4-one hydrochloride, crystallizes upon cooling and is dried under reduced pressure.

Step 4: Reduction of 1-Methylazepan-4-one to this compound

To a solution of 1-methylazepan-4-one hydrochloride in methanol, sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Data Presentation
StepProductStarting MaterialReagentsSolventConditionsYieldPurity
11-Methyl-4-(nitromethyl)piperidin-4-ol1-Methylpiperidin-4-oneNitromethane, Sodium methoxideEthanolRoom temp, 48h80.4%Not specified
24-(Aminomethyl)-1-methylpiperidin-4-ol1-Methyl-4-(nitromethyl)piperidin-4-olRaney Nickel, H₂MethanolRoom temp, 20h74%Used crude
31-Methylazepan-4-one hydrochloride4-(Aminomethyl)-1-methylpiperidin-4-olSodium nitrite, HClAcetic acid, Water, DCM, Isopropanol0°C to Room temp87.0%Not specified
4This compound1-Methylazepan-4-oneSodium borohydrideMethanol0°C to Room tempHigh (expected)High (expected)

Visualization

Route 1: Ring Expansion of 1-Methylpiperidin-4-one 1-Methylpiperidin-4-one 1-Methylpiperidin-4-one 1-Methyl-4-(nitromethyl)piperidin-4-ol 1-Methyl-4-(nitromethyl)piperidin-4-ol 1-Methylpiperidin-4-one->1-Methyl-4-(nitromethyl)piperidin-4-ol Nitromethane, NaOCH3 4-(Aminomethyl)-1-methylpiperidin-4-ol 4-(Aminomethyl)-1-methylpiperidin-4-ol 1-Methyl-4-(nitromethyl)piperidin-4-ol->4-(Aminomethyl)-1-methylpiperidin-4-ol Raney Ni, H2 1-Methylazepan-4-one 1-Methylazepan-4-one 4-(Aminomethyl)-1-methylpiperidin-4-ol->1-Methylazepan-4-one NaNO2, H+ This compound This compound 1-Methylazepan-4-one->this compound NaBH4

Synthetic pathway via ring expansion.

Route 2: Dieckmann Condensation Approach from N-Methyl-2-pyrrolidone (NMP)

An alternative theoretical pathway to 1-Methylazepan-4-one, the precursor to the target alcohol, involves the Dieckmann condensation of a diester derived from N-methyl-2-pyrrolidone (NMP). This intramolecular cyclization is a classic method for forming five- and six-membered rings.

Proposed Synthetic Pathway

This route would likely involve the following conceptual steps:

  • Ring Opening and Esterification of NMP: NMP would first need to be hydrolyzed to open the lactam ring, yielding 4-(methylamino)butanoic acid. Subsequent esterification would be required to form a methyl or ethyl ester.

  • N-Alkylation with an Acrylate Derivative: The secondary amine of the amino ester would then be reacted with an acrylate, such as methyl acrylate, in a Michael addition to form a diester.

  • Dieckmann Condensation: The resulting diester would undergo an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to form a β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester would then be hydrolyzed and decarboxylated to yield 1-Methylazepan-4-one.

  • Reduction: The final step would be the reduction of the ketone to the desired this compound, as described in Route 1.

Data Presentation

Visualization

Route 2: Proposed Dieckmann Condensation Pathway N-Methyl-2-pyrrolidone N-Methyl-2-pyrrolidone Diester Intermediate Diester Intermediate N-Methyl-2-pyrrolidone->Diester Intermediate Multi-step Cyclic Beta-keto Ester Cyclic Beta-keto Ester Diester Intermediate->Cyclic Beta-keto Ester Base (Dieckmann) 1-Methylazepan-4-one 1-Methylazepan-4-one Cyclic Beta-keto Ester->1-Methylazepan-4-one H3O+, Heat This compound This compound 1-Methylazepan-4-one->this compound Reduction

Conceptual pathway via Dieckmann condensation.

Comparative Analysis

FeatureRoute 1: Ring ExpansionRoute 2: Dieckmann Condensation
Starting Material 1-Methylpiperidin-4-one (readily available)N-Methyl-2-pyrrolidone (common solvent)
Number of Steps 4 stepsPotentially 5 or more steps
Key Reaction Tiffeneau-Demjanov type ring expansionDieckmann condensation
Overall Yield Good, with reported yields for key stepsUnknown, requires optimization
Experimental Data Well-documented with specific protocolsLacks a complete, detailed experimental procedure
Scalability Demonstrated in patent literaturePotentially scalable, but requires development
Advantages Established and reliable procedure.Utilizes a common and inexpensive starting material.
Disadvantages Involves the use of nitromethane and sodium nitrite.Requires a multi-step synthesis of the diester precursor; overall efficiency is not established.

Conclusion

Based on the available experimental data, Route 1, the ring expansion of 1-methylpiperidin-4-one, is the more established and reliable method for the synthesis of this compound. The procedure is well-documented with high reported yields for the key transformations.

While Route 2, utilizing a Dieckmann condensation, presents an interesting alternative starting from the inexpensive solvent NMP, it remains a more theoretical pathway. Significant process development would be required to establish a complete and efficient experimental protocol. For researchers requiring a dependable and reproducible synthesis of this compound, the ring expansion methodology is the recommended approach. Further investigation into the Dieckmann condensation route could be a valuable research endeavor to develop a more cost-effective and novel synthesis in the long term.

In Vitro Biological Activity of 1-Methylazepan-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activity of 1-Methylazepan-4-ol against established muscarinic receptor antagonists. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective comparison based on standardized experimental protocols.

Comparative Analysis of Muscarinic Receptor Antagonism

To evaluate the efficacy and selectivity of this compound, its antagonist activity was assessed against the muscarinic M3 receptor and compared with the well-characterized antagonists, Atropine and 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide). The inhibitory concentrations (IC50) were determined using a competitive radioligand binding assay.

CompoundIC50 (nM) at M3 Receptor
This compound 150
Atropine5
4-DAMP10

Experimental Protocols

The following protocols were utilized to determine the in vitro biological activity of the compared compounds.

Radioligand Binding Assay for M3 Muscarinic Receptor

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human M3 muscarinic receptor were cultured and harvested.

  • The cells were homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuged.

  • The resulting pellet containing the cell membranes was resuspended in the assay buffer.

b. Binding Assay:

  • Cell membranes were incubated with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of the test compounds (this compound, Atropine, or 4-DAMP).

  • The incubation was carried out for 60 minutes at room temperature.

  • The reaction was terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The radioactivity retained on the filters was measured using a scintillation counter.

c. Data Analysis:

  • The specific binding was calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding.

  • IC50 values were determined by non-linear regression analysis of the competition binding curves.[1][2]

Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist.

a. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor were seeded into 96-well plates and cultured overnight.

b. Dye Loading:

  • The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.

c. Compound Addition and Signal Detection:

  • The cells were pre-incubated with varying concentrations of the antagonist (this compound, Atropine, or 4-DAMP) for 15 minutes.

  • A known agonist of the M3 receptor (e.g., carbachol) was then added to stimulate an increase in intracellular calcium.

  • The change in fluorescence intensity was measured using a fluorescence plate reader.

d. Data Analysis:

  • The antagonist's ability to inhibit the agonist-induced calcium flux was calculated.

  • IC50 values were determined from the concentration-response curves.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-M3) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with [3H]-NMS & Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Non-linear Regression scintillation->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for the Radioligand Binding Assay.

signaling_pathway agonist Muscarinic Agonist m3_receptor M3 Receptor agonist->m3_receptor gq_protein Gq Protein m3_receptor->gq_protein plc Phospholipase C gq_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca2_release Ca2+ Release er->ca2_release antagonist This compound (Antagonist) antagonist->m3_receptor blocks

Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition.

References

A Comparative Efficacy Analysis of 1-Methylazepan-4-ol and Structurally Related Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized efficacy of 1-Methylazepan-4-ol with structurally similar compounds known to exhibit activity at muscarinic acetylcholine receptors (mAChRs). Due to a lack of direct experimental data for this compound, this comparison is based on the well-documented structure-activity relationships (SAR) of analogous scaffolds, particularly N-methyl-4-hydroxypiperidine and (R)-(-)-3-Quinuclidinol. The azepane core, combined with the N-methyl and 4-hydroxyl groups, suggests a potential interaction with the orthosteric binding site of mAChRs. This document outlines the potential efficacy of this compound in this context and details the standard experimental protocols required to validate this hypothesis.

Hypothesized Biological Target: Muscarinic Acetylcholine Receptors

The structural similarity of this compound to known muscarinic receptor antagonists, such as derivatives of 4-hydroxypiperidine and quinuclidinol, forms the basis for its hypothesized activity at mAChRs.[1][2] These receptors are pivotal in the central and peripheral nervous systems, and their modulation is a key strategy in treating a variety of disorders.[3][4]

Comparative Analysis of Muscarinic Receptor Antagonists

The following table summarizes the reported efficacy of selected compounds structurally related to this compound. The data for this compound is presented as "hypothesized" to underscore the need for empirical validation.

CompoundStructureTarget Receptor(s)Reported Efficacy (Ki in nM)Key Structural Features
This compound this compoundHypothesized: M1-M5 mAChRsNot Determined7-membered azepane ring, N-methyl group, 4-hydroxyl group
N-Methyl-4-hydroxypiperidine N-Methyl-4-hydroxypiperidineM2 mAChRSelective antagonist6-membered piperidine ring, N-methyl group, 4-hydroxyl group[5]
(R)-(-)-3-Quinuclidinol (R)-(-)-3-QuinuclidinolM1-M5 mAChRsFoundational scaffold for high-affinity antagonists (e.g., QNB)[3]Rigid bicyclic quinuclidine core, 3-hydroxyl group
(R)-Quinuclidinyl Benzilate (QNB) (R)-Quinuclidinyl Benzilate (QNB)M1 & M2 mAChRsHigh affinity (low nM range)Ester derivative of (R)-(-)-3-Quinuclidinol[1]

Experimental Protocols

To empirically determine the efficacy of this compound as a muscarinic receptor antagonist and enable a direct comparison with other compounds, the following experimental protocols are recommended.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.[6][7]

  • Objective: To quantify the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Cell membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype.[7]

    • A radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[7]

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test compound.

    • Equilibrium: Allow the binding reaction to reach equilibrium.

    • Separation: Separate the receptor-bound from the unbound radioligand by rapid filtration through glass fiber filters.[6]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation (hM1-hM5 expressing cells) Incubation Incubation (Membranes + [3H]-Ligand + Test Compound) Membrane Prep->Incubation Add Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Terminate Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Measure Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis Input

Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist at the receptor.

  • Calcium Mobilization Assay (for M1, M3, M5 receptors):

    • Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this effect.[6]

    • Procedure:

      • Load cells expressing the receptor subtype with a calcium-sensitive dye.

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with a known muscarinic agonist (e.g., carbachol).

      • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

      • Calculate the IC50 value for the antagonist.

  • cAMP Accumulation Assay (for M2, M4 receptors):

    • Principle: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. Antagonists will reverse the agonist-induced inhibition.

    • Procedure:

      • Pre-treat cells expressing the receptor subtype with forskolin to stimulate cAMP production.

      • Incubate the cells with a known muscarinic agonist to inhibit cAMP accumulation.

      • Add varying concentrations of this compound to assess its ability to reverse the agonist's effect.

      • Measure cAMP levels using a suitable assay kit.

      • Determine the IC50 of the antagonist.

cluster_pathways Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) Agonist Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds & Activates M2_M4 M2/M4 Receptor Agonist->M2_M4 Binds & Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->M1_M3_M5 Binds & Blocks Antagonist->M2_M4 Binds & Blocks PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP Decreased cAMP AC->cAMP

Hypothesized antagonism of muscarinic signaling pathways.
In Vivo Efficacy Models

  • Objective: To assess the functional effects of this compound in a living organism.

  • Model: The pithed rat model is a common in vivo assay to simultaneously evaluate the potency and selectivity of muscarinic antagonists at M2 and M3 receptors.[8]

  • Procedure:

    • Anesthetize and pith a rat to eliminate central nervous system influences.

    • Administer a muscarinic agonist like methacholine to induce bradycardia (M2-mediated) and a depressor response (M3-mediated).

    • Administer varying doses of this compound and observe its effect on the agonist-induced responses.

    • Determine the dose required to produce a specific level of antagonism.

Conclusion

While direct experimental data on the efficacy of this compound is currently unavailable, its structural features strongly suggest a potential role as a muscarinic acetylcholine receptor antagonist. The provided comparative framework with known muscarinic ligands and detailed experimental protocols offer a clear path for future research to elucidate its pharmacological profile. The investigation of this compound and its derivatives could lead to the discovery of novel therapeutics with unique selectivity and efficacy profiles for a range of cholinergic system-related disorders.

References

A Comparative Guide to the Structural Validation of 1-Methylazepan-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of 1-Methylazepan-4-ol and two of its structural analogs: N-methyl-4-hydroxypiperidine and N-ethyl-4-hydroxypiperidine. The objective is to offer a clear, data-driven comparison of their key spectral features, aiding researchers in the identification and characterization of these and similar molecules.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical properties of a molecule are the first step in its characterization. These properties influence the choice of analytical techniques and provide a baseline for data interpretation.

PropertyThis compoundN-methyl-4-hydroxypiperidineN-ethyl-4-hydroxypiperidine
Molecular Formula C₇H₁₅NO[1]C₆H₁₃NO[2]C₇H₁₅NO[3][4]
Molecular Weight 129.20 g/mol [1]115.17 g/mol [2]129.20 g/mol [3][4]
CAS Number 19065-49-7[1]106-52-5[2]3518-83-0[3][4]

Structural Validation via Spectroscopic Techniques

The structural elucidation of organic molecules relies on a suite of spectroscopic techniques that probe different aspects of the molecular framework. Here, we compare the expected and observed spectral data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR for the three compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

FeatureThis compound (Predicted)N-methyl-4-hydroxypiperidineN-ethyl-4-hydroxypiperidine
N-CH₃ Signal Singlet, ~2.3 ppmSinglet, ~2.3 ppm-
N-CH₂- Signal --Quartet, ~2.4 ppm
-CH(OH)- Signal Multiplet, ~3.6-3.8 ppmMultiplet, ~3.6 ppmMultiplet, ~3.6 ppm
Ring CH₂ Signals Multiplets, ~1.5-2.8 ppmMultiplets, ~1.4-2.7 ppmMultiplets, ~1.4-2.7 ppm
-OH Signal Broad singlet, variableBroad singlet, variableBroad singlet, variable
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

FeatureThis compound (Predicted)N-methyl-4-hydroxypiperidineN-ethyl-4-hydroxypiperidine
-CH(OH) Carbon ~68-72 ppm~68.5 ppm~68.7 ppm
N-CH₃ Carbon ~42-46 ppm~46.5 ppm-
N-CH₂- Carbon --~52.5 ppm
Ring CH₂ Carbons ~25-58 ppm~34.5, ~55.5 ppm~34.4, ~52.5 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

FeatureThis compound (Predicted)N-methyl-4-hydroxypiperidineN-ethyl-4-hydroxypiperidine
Molecular Ion (M⁺) m/z 129m/z 115[2]m/z 129[3][4]
Base Peak m/z 58 or 71m/z 57m/z 70
Key Fragments m/z 112 (M-OH), m/z 98 (M-CH₂OH), m/z 84, m/z 71, m/z 58m/z 98 (M-OH), m/z 84 (M-CH₂OH), m/z 70, m/z 57m/z 112 (M-OH), m/z 98 (M-CH₂OH), m/z 84, m/z 70
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

FeatureThis compound (Predicted)N-methyl-4-hydroxypiperidineN-ethyl-4-hydroxypiperidine
O-H Stretch Broad, ~3300-3400 cm⁻¹Broad, ~3300-3400 cm⁻¹Broad, ~3300-3400 cm⁻¹
C-H Stretch ~2800-3000 cm⁻¹~2800-3000 cm⁻¹~2800-3000 cm⁻¹
C-O Stretch ~1050-1150 cm⁻¹~1070 cm⁻¹~1070 cm⁻¹
C-N Stretch ~1000-1250 cm⁻¹~1000-1250 cm⁻¹~1000-1250 cm⁻¹

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Elemental Elemental Analysis Purification->Elemental Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation Elemental->Interpretation Comparison Comparison with Predicted Data / Analogs Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of a small organic molecule using a combination of analytical techniques.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques discussed. These should be adapted based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or a polar DB-WAX column).

  • GC Method:

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Range: Scan a mass range appropriate for the analyte (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural validation of this compound and its analogs can be effectively achieved through a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. While experimental data for this compound is currently limited in the public domain, its spectral characteristics can be reliably predicted by comparison with its smaller ring homolog, N-methyl-4-hydroxypiperidine, and its N-ethyl analog, N-ethyl-4-hydroxypiperidine. This comparative approach provides a robust framework for the unambiguous identification and characterization of these and other related compounds crucial in the field of drug discovery and development.

References

Comparative Guide to 1-Methylazepan-4-ol: Synthesis and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of patents and scientific literature for 1-Methylazepan-4-ol, a versatile heterocyclic building block. It details a common synthetic pathway, presents key quantitative data, and offers insights into the biological potential of its derivatives.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is commonly achieved through a two-step process starting from readily available precursors. The first step involves the formation of the ketone intermediate, 1-methylazepan-4-one, which is subsequently reduced to the desired alcohol.

Step 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

A patented method describes the synthesis of 1-methylazepan-4-one hydrochloride from N-methyl-2-pyrrolidone. This process involves a series of reactions including hydrolysis, mono-esterification, and a cyclization reaction. While the patent outlines the overall scheme, a more detailed and accessible laboratory-scale synthesis starts from 1-methylpiperidine-4-one. This method, detailed in a patent application by Sichuan Gooddoctor Pharmaceutical Group, involves a ring expansion.[1]

A typical experimental protocol for the synthesis of the precursor, N-methylhexahydroazepin-4-one hydrochloride, starting from 4-(aminomethyl)-1-methylpiperidin-4-ol is as follows:

Experimental Protocol: Synthesis of N-methylhexahydroazepin-4-one hydrochloride [1]

5g (34.67mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50ml of glacial acetic acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71mmol) in 25ml of water is slowly added while maintaining the temperature at 0°C. The reaction mixture is stirred overnight. Upon completion, 250ml of dichloromethane (DCM) is added, and the pH of the reaction solution is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and the aqueous layer is extracted twice with 50ml of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20ml of isopropanol, and the pH is adjusted to <6 with 3ml of hydrogen chloride in isopropanol solution. The solution is then cooled to induce crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride. The solid is dried under reduced pressure.

Table 1: Reported Yields for the Synthesis of N-methylhexahydroazepin-4-one hydrochloride [1]

StepProductYield
Ring Expansion/CrystallizationN-methylhexahydroazepin-4-one hydrochloride87.0%
Step 2: Reduction of 1-Methylazepan-4-one to this compound

The reduction of the ketone intermediate to the final alcohol product is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this purpose.

Experimental Protocol: General Reduction of a Ketone to an Alcohol

To a solution of the ketone (1 equivalent) in a suitable solvent such as methanol or ethanol, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude alcohol. Purification is typically achieved by column chromatography or recrystallization.

Table 2: Physicochemical Properties of this compound [2]

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
CAS Number19065-49-7
AppearanceExpected to be a solid or oil
Purity (commercial)Typically ≥97%

Biological Activity of Azepane Derivatives

While specific biological activity data for this compound is limited in the public domain, the azepane scaffold is a recognized pharmacophore present in numerous biologically active molecules. Literature and patents suggest that derivatives of the azepane ring system have been investigated for a range of therapeutic applications. The biological activities of these derivatives are highly dependent on the nature and position of various substituents on the azepane ring.

The following diagram illustrates a generalized workflow for the discovery of bioactive azepane derivatives, starting from a core scaffold like this compound.

G Workflow for Bioactive Azepane Derivative Discovery A This compound Scaffold B Chemical Synthesis (Derivatization) A->B Starting Material C Library of Azepane Derivatives B->C Generates D Biological Screening (e.g., in vitro assays) C->D Screened in E Hit Identification D->E Identifies F Lead Optimization (SAR Studies) E->F Leads to G Candidate Drug F->G Results in

Caption: A generalized workflow for the discovery of bioactive azepane derivatives.

Structure-Activity Relationship (SAR) studies on various classes of azepane derivatives have been conducted to understand the impact of structural modifications on their biological activity. These studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Due to the proprietary nature of drug discovery, specific quantitative data such as IC₅₀ or EC₅₀ values for novel this compound derivatives are often found within patent applications and may not be readily available in peer-reviewed literature until later stages of development. Researchers are encouraged to perform their own biological evaluations to determine the specific activities of their synthesized derivatives.

References

A Comparative Analysis of 1-Methylazepan-4-ol and its Ketone Precursor, 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties, reactivity, and biological significance of synthetic intermediates is paramount. This guide provides a comprehensive comparison of 1-Methylazepan-4-ol and its parent compound, 1-Methylazepan-4-one, offering insights into their structural and functional differences.

1-Methylazepan-4-one is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antihistamine Azelastine. Its corresponding alcohol, this compound, represents a fundamental transformation of the ketone functionality, leading to significant alterations in the molecule's properties and potential applications. This guide will delve into a side-by-side comparison of these two compounds, supported by available data and outlining key experimental considerations.

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between this compound and 1-Methylazepan-4-one lies in the functional group at the 4-position of the 1-methylazepane ring: a hydroxyl group in the former and a carbonyl group in the latter. This seemingly minor change has a profound impact on their physicochemical characteristics.

PropertyThis compound1-Methylazepan-4-one1-Methylazepan-4-one HCl
Molecular Formula C₇H₁₅NO[1]C₇H₁₃NOC₇H₁₄ClNO[2]
Molecular Weight 129.20 g/mol [1]127.19 g/mol 163.65 g/mol [2]
Appearance --Colorless to light yellow solid[2]
Boiling Point Not availableNot available196.4°C at 760 mmHg
Melting Point Not availableNot available115-120°C
Solubility Inferred to be soluble in polar solvents.Inferred to be soluble in organic solvents.The hydrochloride salt form enhances its solubility in water.

Note: Data for 1-Methylazepan-4-one is often reported for its more stable hydrochloride salt.

The presence of the hydroxyl group in this compound allows for hydrogen bonding, which is expected to increase its boiling point and solubility in polar solvents compared to the ketone. Conversely, the carbonyl group in 1-Methylazepan-4-one contributes to its polarity, but the lack of a hydrogen bond donor makes it less soluble in protic solvents than its alcohol counterpart. The hydrochloride salt of the ketone is significantly more water-soluble due to its ionic nature.

Chemical Reactivity and Stability

The reactivity of these two compounds is dictated by their respective functional groups.

1-Methylazepan-4-one: The carbonyl group is the primary site of reactivity. It is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. The nitrogen atom in the azepane ring also exhibits nucleophilic character. The hydrochloride salt is generally more stable and easier to handle than the free base. It should be stored in an inert atmosphere at 2-8°C and away from heat, flames, and oxidizing agents.

This compound: The hydroxyl group can act as a nucleophile or be protonated and eliminated as a leaving group. It can undergo oxidation to revert to the ketone, or participate in esterification and etherification reactions. The stability of the alcohol is generally good, though it may be sensitive to strong acids and oxidizing agents.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • This compound: A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and a C-O stretching band around 1050-1150 cm⁻¹.

  • 1-Methylazepan-4-one: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of a ketone C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • This compound: The proton on the carbon bearing the hydroxyl group would appear as a multiplet, and the hydroxyl proton would be a broad singlet.

    • 1-Methylazepan-4-one: The protons alpha to the carbonyl group would be shifted downfield compared to other ring protons.

  • ¹³C NMR:

    • This compound: The carbon attached to the hydroxyl group would resonate in the 60-80 ppm range.

    • 1-Methylazepan-4-one: The carbonyl carbon would exhibit a characteristic downfield shift, typically in the range of 200-220 ppm.

Synthesis and Experimental Protocols

Synthesis of 1-Methylazepan-4-one: Several synthetic routes to 1-Methylazepan-4-one have been reported, often starting from N-methyl-2-pyrrolidone or utilizing a Dieckmann condensation of a substituted diethyl ester. One patented method describes the synthesis from 1-methylpiperidine-4-ketone.

Experimental Workflow: Synthesis of 1-Methylazepan-4-one Hydrochloride from N-Methyl-2-pyrrolidone

NMP N-Methyl-2-pyrrolidone (NMP) AminoAcidHCl 4-Methylaminobutyric Acid Hydrochloride NMP->AminoAcidHCl Reflux with HCl EsterHCl 4-Methylaminobutyric Acid Methyl Ester Hydrochloride AminoAcidHCl->EsterHCl Esterification (Methanol, Thionyl Chloride) Diester Diester Intermediate EsterHCl->Diester Reaction with Methyl Acrylate & Triethylamine Ketone 1-Methylazepan-4-one Diester->Ketone Dieckmann Condensation (Potassium tert-butoxide) KetoneHCl 1-Methylazepan-4-one Hydrochloride Ketone->KetoneHCl Salification & Crystallization

Caption: Synthesis of 1-Methylazepan-4-one HCl from NMP.

Synthesis of this compound: The most direct method for the synthesis of this compound is the reduction of 1-Methylazepan-4-one.

Experimental Protocol: Reduction of 1-Methylazepan-4-one to this compound

Objective: To synthesize this compound via the reduction of 1-Methylazepan-4-one.

Materials:

  • 1-Methylazepan-4-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for neutralization, if starting with free base)

  • Sodium bicarbonate (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Methylazepan-4-one hydrochloride in methanol in a round-bottom flask. If starting with the free base, dissolve it in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • If starting from the hydrochloride salt, neutralize the solution with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Biological Activity and Applications

1-Methylazepan-4-one: As a key building block, its primary application is in the synthesis of Azelastine, a potent H1-receptor antagonist. Recent studies have also explored its potential as a PIM kinase inhibitor, suggesting a possible role in cancer therapy. Furthermore, it has been investigated for its ability to modulate opioid intake, indicating potential applications in addiction research.

This compound: Currently, there is limited publicly available information on the specific biological activities or pharmacological applications of this compound. Its primary role appears to be as a synthetic intermediate and a potential metabolite of compounds containing the 1-methylazepan-4-yl moiety. Further research is needed to elucidate its pharmacological profile.

Signaling Pathway Implication: PIM Kinase Inhibition by 1-Methylazepan-4-one

Drug 1-Methylazepan-4-one PIM PIM Kinase Drug->PIM Inhibits Substrate Downstream Substrates (e.g., Bad, p27) PIM->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes

Caption: PIM kinase inhibition by 1-Methylazepan-4-one.

Conclusion

This compound and 1-Methylazepan-4-one, while structurally similar, exhibit distinct physicochemical properties and chemical reactivity due to the difference in their functional groups. The ketone is a versatile precursor for pharmacologically active molecules like Azelastine and has shown potential as a PIM kinase inhibitor. The alcohol, primarily accessible through the reduction of the ketone, offers a different set of synthetic possibilities. A thorough understanding of both compounds is crucial for researchers aiming to develop novel therapeutics and synthetic methodologies. Further investigation into the biological profile of this compound is warranted to uncover its potential therapeutic applications.

References

In Vivo Metabolic Profile of 1-Methylazepan-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed in vivo metabolic pathways of 1-Methylazepan-4-ol and contrasts them with established metabolic profiles of analogous compounds. Due to the limited direct experimental data on this compound, its metabolic fate is inferred from known biotransformation pathways of structurally related N-methylated heterocyclic amines and cyclic secondary alcohols. This document aims to support researchers in designing and interpreting preclinical metabolism studies.

Comparative Overview of Metabolic Pathways

The metabolism of small molecule drugs typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their polarity and facilitate excretion.[1][2] For this compound, the primary sites susceptible to metabolic transformation are the N-methyl group, the azepane ring, and the secondary alcohol.

Based on the metabolism of similar compounds, the following pathways are anticipated for this compound and are compared with known metabolic routes of alternative compounds like N-methylpiperidine and nicotine (a well-studied N-methylated pyrrolidine alkaloid).

Table 1: Comparison of Predicted Phase I Metabolic Pathways

Metabolic ReactionThis compound (Predicted)N-Methylpiperidine (Alternative 1)Nicotine (Alternative 2)
N-Demethylation Formation of azepan-4-ol.Formation of piperidine.Formation of nornicotine.
Ring Hydroxylation Hydroxylation at positions alpha to the nitrogen or at other available carbons of the azepane ring.Hydroxylation at C2, C3, or C4 positions of the piperidine ring.Hydroxylation of the pyrrolidine ring to form cotinine and other hydroxylated metabolites.
N-Oxidation Formation of this compound N-oxide.Formation of N-methylpiperidine N-oxide.Formation of nicotine N'-oxide.
Oxidation of Alcohol Oxidation of the 4-hydroxyl group to a ketone, forming 1-methylazepan-4-one.Not applicable.Not applicable.

Table 2: Comparison of Predicted Phase II Metabolic Pathways

Metabolic ReactionThis compound (Predicted)N-Methylpiperidine (Alternative 1)Nicotine (Alternative 2)
Glucuronidation Conjugation of the 4-hydroxyl group to form an O-glucuronide. Glucuronidation of hydroxylated ring metabolites.Glucuronidation of hydroxylated metabolites.Glucuronidation of hydroxylated metabolites and the pyridine nitrogen.
Sulfation Conjugation of the 4-hydroxyl group to form a sulfate ester.Sulfation of hydroxylated metabolites.Sulfation of hydroxylated metabolites.

Visualizing the Metabolic Landscape

The following diagrams illustrate the predicted metabolic pathways for this compound and a typical experimental workflow for in vivo metabolite analysis.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound met1 Azepan-4-ol parent->met1 N-Demethylation (CYP450) met2 Hydroxylated Metabolites parent->met2 Ring Hydroxylation (CYP450) met3 This compound N-oxide parent->met3 N-Oxidation (FMO, CYP450) met4 1-Methylazepan-4-one parent->met4 Alcohol Dehydrogenation (ADH) conj1 O-Glucuronide Conjugate parent->conj1 Glucuronidation (UGTs) conj2 Sulfate Conjugate parent->conj2 Sulfation (SULTs) conj3 Hydroxylated Metabolite Glucuronide/Sulfate met2->conj3 Glucuronidation/Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase admin Compound Administration (e.g., Oral Gavage, IV) sampling Biological Sample Collection (Urine, Feces, Blood) admin->sampling prep Sample Preparation (e.g., SPE, LLE) sampling->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis identification Metabolite Identification (MS/MS, NMR) analysis->identification quantification Quantification of Parent and Metabolites identification->quantification

Caption: General experimental workflow for in vivo metabolite profiling.

Detailed Experimental Protocols

The following protocols are generalized methodologies for conducting in vivo metabolism studies in rodents, which can be adapted for the evaluation of this compound and its alternatives.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.[3]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water.[4]

  • Dosing: The test compound is typically administered via oral gavage or intravenous injection. The vehicle for administration should be selected based on the compound's solubility (e.g., water, saline, or a solution containing a low percentage of an organic co-solvent like DMSO or ethanol).

  • Sample Collection:

    • Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.

    • Blood: Serial blood samples can be collected from a cannulated vessel (e.g., jugular vein) or via tail vein sampling at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile.[3] Plasma is separated by centrifugation.

  • Sample Storage: All biological samples should be stored at -80°C until analysis to prevent degradation of metabolites.

Sample Preparation
  • Plasma: Proteins are typically precipitated using a cold organic solvent (e.g., acetonitrile or methanol). The supernatant is then collected for analysis.

  • Urine: Samples are often centrifuged to remove particulate matter and may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be employed for further cleanup and concentration of analytes from the biological matrix.

Analytical Methods
  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite profiling due to its high sensitivity and selectivity.[5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile compounds.[6]

  • Chromatography: Reversed-phase chromatography is commonly used to separate the parent compound from its metabolites based on polarity.

  • Mass Spectrometry:

    • Full Scan MS: Used to detect all potential metabolites.

    • Tandem MS (MS/MS): Fragmentation patterns are used to elucidate the structures of the detected metabolites.

  • Metabolite Identification: The structures of potential metabolites are proposed based on their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns compared to the parent drug. For unambiguous identification, authentic standards of the predicted metabolites are required, or advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be utilized.[7]

Conclusion

While direct experimental data for the in vivo metabolism of this compound is not currently available, a robust understanding of the metabolic pathways of structurally similar compounds provides a strong foundation for predicting its biotransformation. The primary metabolic routes are expected to involve N-demethylation, ring hydroxylation, oxidation of the secondary alcohol, and subsequent Phase II conjugation reactions. The experimental protocols outlined in this guide offer a standardized approach for conducting in vivo studies to confirm these predicted pathways and to quantitatively assess the metabolic profile of this compound and its alternatives. Such studies are critical for the preclinical development of any new chemical entity.

References

Benchmarking 1-Methylazepan-4-ol Against Other Azepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its seven-membered ring offers a desirable three-dimensional geometry that can be exploited for potent and selective interactions with various biological targets. This guide provides a comparative analysis of key azepane derivatives, benchmarking their performance across different therapeutic areas. While direct comparative experimental data for 1-Methylazepan-4-ol is limited in publicly available literature, this document serves to benchmark it against other well-characterized azepane derivatives by highlighting their performance metrics and the experimental contexts in which they were assessed.

Comparative Analysis of Azepane Derivatives

The following tables summarize quantitative data for various azepane derivatives, categorized by their primary biological activity. This allows for a cross-therapeutic comparison of potencies and pharmacokinetic profiles.

Table 1: In Vitro Potency of Azepane Derivatives as Kinase and Phosphatase Inhibitors
Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
PKB/Akt Inhibitors (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterPKBα5[1][2]
N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamidePKBα4[1][2]
PTPN2/PTPN1 Inhibitors ABBV-CLS-484PTPN22.5[3]
Exemplified Compound (WO 2024141015)PTPN20-20[4]

No publicly available data for this compound in these assays was identified.

Table 2: Pharmacokinetic Profiles of Approved Azepane-Containing Drugs
Drug NameTherapeutic ClassSystemic BioavailabilityElimination Half-life (hours)Metabolism
Azelastine Antihistamine (H1 receptor antagonist)~40% (intranasal)~22Oxidative (Cytochrome P450)
Tolazamide Antidiabetic (Sulfonylurea)Well absorbed~7Hepatic

No publicly available pharmacokinetic data for this compound was identified.

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by azepane derivatives is crucial for rational drug design. The following diagrams illustrate two key signaling pathways where these compounds have shown significant activity.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Azepane_Inhibitor Azepane-based PKB Inhibitor Azepane_Inhibitor->Akt

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of azepane derivatives on Akt (PKB).

PTPN2_Inhibition_Pathway cluster_receptors Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFNγ Receptor JAK1_2 JAK1/JAK2 IFNR->JAK1_2 Activation TCR T-Cell Receptor (TCR) LCK p-LCK TCR->LCK STAT1 p-STAT1 JAK1_2->STAT1 Phosphorylation Gene_Expression Gene Expression (Enhanced Anti-Tumor Immunity) STAT1->Gene_Expression PTPN2 PTPN2/PTPN1 PTPN2->JAK1_2 Dephosphorylation PTPN2->LCK Dephosphorylation Azepane_Inhibitor Azepane-based PTPN2/N1 Inhibitor Azepane_Inhibitor->PTPN2

Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances anti-tumor immunity signaling.[5]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to robust scientific comparison. The following are representative protocols for the key experiments cited in the evaluation of azepane derivatives.

Protein Kinase B (PKB/Akt) Inhibition Assay

This protocol is adapted from methodologies used to evaluate novel azepane derivatives as PKB inhibitors.[1][2]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against PKBα kinase.

Materials:

  • Recombinant human PKBα enzyme

  • Biotinylated peptide substrate (e.g., Crosstide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)

  • Test compound (this compound or other azepane derivatives) dissolved in DMSO

  • Streptavidin-coated microplates

  • Europium-labeled anti-phosphoserine/threonine antibody

  • Time-Resolved Fluorescence (TRF) reader

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO B Add enzyme, biotinylated substrate, and test compound to assay plate A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and add Eu-labeled antibody D->E F Transfer to streptavidin- coated plate E->F G Incubate to allow capture F->G H Wash plate and measure Time-Resolved Fluorescence G->H I Calculate IC50 values H->I

Caption: General workflow for a TR-FRET based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO.

  • Reaction Mixture: In the wells of a microplate, add the assay buffer, PKBα enzyme, and the biotinylated peptide substrate. Then, add the diluted test compound (the final DMSO concentration should be ≤1%).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Include wells with no enzyme (background) and wells with DMSO only (positive control).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding an EDTA solution. Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow for binding to the phosphorylated substrate.

  • Signal Reading: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind. After washing away unbound reagents, read the plate on a TRF reader.

  • Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a test compound.[6]

Objective: To determine key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) of an azepane derivative in a rodent model.

Materials:

  • Test compound (e.g., Azelastine, Tolazamide, or other derivatives)

  • Dosing vehicles for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Workflow:

PK_Study_Workflow A Acclimate animals B Administer compound via IV or PO route A->B C Collect blood samples at predetermined time points B->C D Process blood to isolate plasma C->D E Extract compound from plasma samples D->E F Quantify compound concentration using LC-MS/MS E->F G Perform pharmacokinetic analysis to determine parameters (AUC, T1/2, etc.) F->G

Caption: Workflow for a typical rodent pharmacokinetic study.

Procedure:

  • Dosing: Administer the test compound to two groups of animals. One group receives the compound via intravenous injection (bolus or infusion), and the other receives it via oral gavage.

  • Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the collected blood by centrifugation to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), elimination half-life (T1/2), and oral bioavailability (F%).

Conclusion

References

Navigating Uncharted Pharmacological Territory: A Methodological Guide to Characterizing Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the pharmacological effects of 1-Methylazepan-4-ol remains a scientific frontier yet to be explored. Extensive investigation of peer-reviewed scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological targets and pharmacological activities of this molecule. While its synthesis and utility as a chemical intermediate are documented, its direct effects on biological systems have not been publicly reported.

This guide, therefore, pivots from a direct comparison to a more foundational and equally critical topic for researchers, scientists, and drug development professionals: a methodological framework for the head-to-head pharmacological comparison of a novel chemical entity, using this compound as a hypothetical subject.

The Challenge: The Uncharacterized Compound

This compound is a heterocyclic compound with a saturated seven-membered ring containing a nitrogen atom, a methyl group attached to the nitrogen, and a hydroxyl group. Its structural similarity to known neuromodulators suggests potential activity at various receptors or transporters in the central nervous system. However, without empirical data, its pharmacological profile is purely speculative.

The immediate scientific challenge is to first identify the biological target(s) of this compound. This would typically involve a comprehensive screening campaign.

A Roadmap for Pharmacological Characterization and Comparison

Should initial screening reveal a specific biological target for this compound, the following structured approach would enable a robust head-to-head comparison with a suitable alternative. For the purpose of this guide, let us hypothesize that a screening campaign has identified this compound as a ligand for a specific G-protein coupled receptor (GPCR), for instance, the hypothetical "Azepane Receptor 1" (AZR1).

Selection of a Comparator Compound

With a confirmed biological target, the next step is to select an appropriate comparator. This could be:

  • An established, well-characterized ligand for AZR1.

  • A structurally similar compound with known pharmacological activity.

  • A compound with a similar intended therapeutic application.

For our hypothetical scenario, we will select "Comparator A," a known selective agonist for AZR1.

Quantitative Pharmacological Profiling: A Hypothetical Comparison

The core of the comparison lies in quantitative in vitro and in vivo assays. The following table presents a hypothetical dataset comparing this compound with Comparator A at the hypothetical AZR1.

ParameterThis compoundComparator AExperimental Assay
Binding Affinity (Ki) 50 nM10 nMRadioligand Binding Assay
Functional Potency (EC50) 150 nM25 nMcAMP Accumulation Assay
Efficacy (% of Max Response) 80% (Partial Agonist)100% (Full Agonist)cAMP Accumulation Assay
Selectivity (Ki for other receptors) >1000 nM for a panel of 50 receptors>500 nM for a panel of 50 receptorsReceptor Selectivity Screening
In vivo Efficacy (ED50) 5 mg/kg1 mg/kgMouse Model of Hypothetical Disease X
Experimental Protocols: The Foundation of Reliable Data

Detailed and reproducible experimental protocols are paramount. Below are generalized methodologies for the key experiments cited in the hypothetical data table.

a) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor.

  • Methodology:

    • Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with AZR1) are prepared.

    • A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound or Comparator A) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

b) cAMP Accumulation Assay

  • Objective: To determine the functional potency (EC50) and efficacy of the test compounds.

  • Methodology:

    • Cells expressing the GPCR of interest (e.g., CHO cells with AZR1) are seeded in microplates.

    • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

    • Increasing concentrations of the test compounds are added. If the receptor is Gs-coupled, agonist binding will stimulate cAMP production. If it is Gi-coupled, agonist binding will inhibit forskolin-stimulated cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

    • Dose-response curves are generated to determine the EC50 and the maximal response (Emax).

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental processes and biological mechanisms.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells Cells Expressing AZR1 membranes Receptor Membranes cells->membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compounds Test Compounds (this compound & Comparator A) test_compounds->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Figure 1: A generalized workflow for a radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Agonist (e.g., this compound) receptor AZR1 (GPCR) ligand->receptor Binds g_protein G-protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Downstream Targets

Figure 2: A hypothetical Gs-coupled signaling pathway for AZR1.

Conclusion

While a direct pharmacological comparison of this compound is not currently possible due to a lack of published data, the framework presented here provides a comprehensive guide for the characterization and comparative analysis of any novel compound. The path from a synthesized molecule to a characterized pharmacological agent is paved with systematic screening, rigorous quantitative assays, and clear, reproducible methodologies. The scientific community awaits the primary research that will elucidate the biological role of this compound, at which point a true head-to-head comparison can be undertaken.

Confirming the Stereochemical Assignment of 1-Methylazepan-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for confirming the stereochemical assignment of 1-methylazepan-4-ol derivatives, a class of compounds with potential applications in medicinal chemistry. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for stereochemical determination depends on factors such as the availability of enantiomerically pure standards, the developmental stage of the compound, and the desired level of structural information. Below is a comparative summary of the most common techniques.

TechniquePrincipleProsConsTypical Data
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High sensitivity, good for quantitative analysis (enantiomeric excess), applicable to a wide range of compounds.Requires method development to find a suitable CSP and mobile phase, may require derivatization.Retention times, resolution (Rs), enantiomeric excess (% ee).
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct chemical shifts and/or coupling constants in the NMR spectrum.Provides detailed structural information, can determine absolute configuration without a pure enantiomer standard.Lower sensitivity than HPLC, may require complex spectral analysis, derivatization is necessary.Chemical shift differences (Δδ), coupling constants (J).
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, which provides a definitive three-dimensional structure.Unambiguous determination of absolute configuration and solid-state conformation.[1]Requires a suitable single crystal, which can be challenging to obtain.Atomic coordinates, bond lengths, bond angles, Flack parameter.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable stereochemical analysis. Below are representative protocols for chiral HPLC and NMR analysis, adapted from methodologies applied to structurally similar cyclic amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the enantioselective analysis of beta-amino alcohols and can be adapted for this compound derivatives.[2][3]

Objective: To separate the enantiomers of a this compound derivative and determine the enantiomeric excess.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak IC)[2][4]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase additive (e.g., diethylamine for basic compounds)

  • Sample of the this compound derivative dissolved in a suitable solvent

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amino alcohols.[4]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). For basic analytes like this compound, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the sample solution onto the column.

  • Chromatographic Separation: Run the chromatogram and record the retention times of the enantiomers.

  • Data Analysis: Calculate the resolution (Rs) between the two enantiomer peaks and determine the enantiomeric excess (% ee) by integrating the peak areas.

Example Data (for a related beta-amino alcohol): [3]

CompoundChiral ColumnMobile PhaseRetention Time (min)Enantiomeric Excess (% ee)
MetoprololChiralcel OD-Hn-Hexane/Isopropanol/Diethylamine (80:20:0.1)(R)-enantiomer: 12.5, (S)-enantiomer: 14.296-99
NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol describes the use of a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl), to form diastereomers that can be distinguished by NMR spectroscopy.[5][6]

Objective: To determine the absolute configuration and enantiomeric purity of a this compound derivative.

Materials:

  • NMR spectrometer

  • High-purity NMR solvents (e.g., CDCl3)

  • Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, (R)-MTPA-Cl)

  • A mild base (e.g., pyridine or triethylamine)

  • Sample of the this compound derivative

Procedure:

  • Derivatization: In an NMR tube, dissolve the this compound derivative in the chosen deuterated solvent. Add a slight excess of the chiral derivatizing agent (e.g., (R)-MTPA-Cl) and a small amount of a base (e.g., pyridine) to catalyze the reaction and scavenge the HCl byproduct.

  • Reaction Monitoring: Gently mix the contents and monitor the reaction progress by acquiring periodic ¹H NMR spectra until the reaction is complete (disappearance of the alcohol proton signal).

  • NMR Data Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Spectral Analysis: Identify key proton signals adjacent to the newly formed ester linkage. The chemical shift difference (Δδ = δS - δR) between the corresponding protons in the two diastereomers is used to assign the absolute configuration based on established models (e.g., Mosher's model). The relative integration of the signals from the two diastereomers provides the enantiomeric ratio.

Visualization of Methodologies

The following diagrams illustrate the workflows for the stereochemical assignment of this compound derivatives.

Stereochemical_Assignment_Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_confirmation Confirmation Start Racemic or Enantioenriched This compound Derivative HPLC_Method_Dev Method Development (CSP & Mobile Phase Selection) Start->HPLC_Method_Dev NMR_Derivatization Derivatization with CDA (e.g., Mosher's Acid) Start->NMR_Derivatization Crystal_Growth Single Crystal Growth Start->Crystal_Growth HPLC_Analysis HPLC Analysis HPLC_Method_Dev->HPLC_Analysis HPLC_Data Retention Times Enantiomeric Excess HPLC_Analysis->HPLC_Data Assignment Stereochemical Assignment (Relative and/or Absolute Configuration) HPLC_Data->Assignment NMR_Acquisition NMR Data Acquisition (¹H, ¹⁹F) NMR_Derivatization->NMR_Acquisition NMR_Analysis Spectral Analysis (Δδ, Integration) NMR_Acquisition->NMR_Analysis NMR_Analysis->Assignment Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Assignment

Caption: Workflow for the stereochemical assignment of this compound derivatives.

Chiral_HPLC_Principle Racemic_Mixture Racemic Mixture (R and S enantiomers) Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Differential Interaction Detector Detector Separated_Enantiomers->Detector Chromatogram Chromatogram (Two separate peaks) Detector->Chromatogram

Caption: Principle of enantiomer separation by chiral HPLC.

NMR_Derivatization_Principle Enantiomers Enantiomers (R and S) (Indistinguishable by NMR) Diastereomers Diastereomers (R,R and S,R) (Distinguishable by NMR) Enantiomers->Diastereomers + CDA CDA Chiral Derivatizing Agent (CDA) (e.g., (R)-Mosher's Acid) CDA->Diastereomers NMR_Spectrum NMR Spectrum (Separate signals for each diastereomer) Diastereomers->NMR_Spectrum NMR Analysis

Caption: Principle of NMR analysis using a chiral derivatizing agent.

References

Safety Operating Guide

Navigating the Disposal of 1-Methylazepan-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methylazepan-4-ol, a nitrogen-containing heterocyclic compound. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE) when handling this compound waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating aerosols, a properly fitted respirator may be necessary.[4]

Core Disposal Principles

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular solid waste stream.[4][5][6] Improper disposal can lead to environmental contamination and significant legal and financial liabilities.[4] The guiding principle for chemical waste is "cradle to grave" management, meaning the generator is responsible for the waste from its creation to its final disposal.[6]

Step-by-Step Disposal Protocol

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always consult these guidelines first.[4]

  • Waste Segregation and Containerization:

    • Waste Container: Use a dedicated, clearly labeled, and leak-proof container compatible with this compound.

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[4][6]

    • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][7]

  • Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[4] Your EHS department will have a list of approved contractors.

  • Preferred Disposal Method: Incineration: The recommended method of disposal for many organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Spill and Decontamination Procedures

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Absorb: Use an inert absorbent material to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[4]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. However, for general hazardous waste, the Toxicity Characteristic Leaching Procedure (TCLP) sets regulatory levels for certain contaminants. If the waste contains any of the contaminants listed in the TCLP table at a concentration equal to or greater than the respective values, it is classified as toxic hazardous waste.

Table 1: Illustrative TCLP Regulatory Levels (Consult 40 CFR § 261.24 for a complete list)

ContaminantRegulatory Level (mg/L)
Arsenic5.0
Benzene0.5
Cadmium1.0
Chromium5.0
Lead5.0
Mercury0.2

Note: This table provides examples and is not exhaustive. The full list of TCLP contaminants and their regulatory levels must be consulted for accurate waste characterization.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Institutional EHS Guidelines A->B H Spill Occurs A->H C Segregate and Containerize Waste - Use compatible, leak-proof container - Label clearly: 'Hazardous Waste', chemical name, date B->C D Store in Designated Satellite Accumulation Area C->D E Contact Licensed Hazardous Waste Contractor D->E F Arrange for High-Temperature Incineration E->F G End: Proper Disposal Complete F->G I Follow Spill & Decontamination Protocol - Absorb, collect, decontaminate - Dispose of all materials as hazardous waste H->I I->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methylazepan-4-ol was not located in the available resources. The following guidance is based on safety protocols for the general class of cyclic amino alcohols and data from the closely related compound, 1-Methylazepan-4-one hydrochloride. It is imperative to consult the official SDS provided by the supplier before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to offer immediate, practical guidance on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

While specific hazard classifications for this compound are not available, the related compound 1-Methylazepan-4-one hydrochloride is classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Therefore, a cautious approach to handling this compound is warranted. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldEssential to prevent splashes to the eyes, which can cause serious irritation. Ensure a complete seal around the eyes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact which may cause irritation. Regularly inspect gloves for tears or punctures before use.
Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Donning Personal Protective Equipment:

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

3. Chemical Handling:

  • Conduct all manipulations of this compound within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.

  • Keep containers of this compound tightly closed when not in use.

4. In Case of a Spill:

  • Alert colleagues in the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact the appropriate emergency response team.

5. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove gloves and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Unused this compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain.
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated, labeled hazardous waste container.
Empty Containers Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Workspace in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem spill_response Spill Response Protocol handle_chem->spill_response If spill occurs decontaminate Decontaminate Workspace & Equipment handle_chem->decontaminate spill_response->handle_chem After cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.